5-Bromo-8-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQISUREPLHYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405813 | |
| Record name | 5-bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10522-47-1 | |
| Record name | 5-bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-bromo-8-methoxyquinoline, a key intermediate in medicinal chemistry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway to support drug discovery and development efforts.
Introduction
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom and a methoxy group at the 5- and 8-positions, respectively, of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy.[4][5]
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic bromination of 8-methoxyquinoline. This reaction is regioselective, yielding the desired product as the major isomer.[6]
Experimental Protocol: Bromination of 8-methoxyquinoline
This protocol is adapted from the procedure described by Ökten et al. (2016).[6]
Materials:
-
8-methoxyquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (AcOEt)
-
Hexane
-
Alumina for column chromatography
Procedure:
-
In a fume hood, a solution of bromine (1.1 equivalents) in chloroform is prepared.
-
The bromine solution is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled dichloromethane over 10 minutes at ambient temperature, while protecting the reaction from light.[7]
-
The reaction mixture is stirred for 48 hours, and the progress is monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the organic layer is washed three times with a 5% aqueous sodium bicarbonate solution.[6]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[6][7]
-
The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane.[6][7]
-
Evaporation of the solvent from the collected fractions yields this compound as a brown solid.[6]
Characterization Data
The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Brown solid | [6] |
| Melting Point | 80-82 °C | [6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| H-2 | 8.95 | dd | 4.2, 1.6 | CH | [8] |
| H-4 | 8.50 | dd | 8.6, 1.6 | CH | [8] |
| H-6 | 7.73 | d | 8.4 | CH | [8] |
| H-3 | 7.55 | dd | 8.5, 4.2 | CH | [8] |
| H-7 | 6.94 | d | 8.4 | CH | [8] |
| -OCH₃ | 4.09 | s | - | CH₃ | [8] |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) ppm | Reference(s) |
| C-8 | 155.35 | [8] |
| C-2 | 149.88 | [8] |
| C-8a | 140.94 | [8] |
| C-4 | 135.76 | [8] |
| C-6 | 130.23 | [8] |
| C-4a | 128.34 | [8] |
| C-3 | 122.93 | [8] |
| C-5 | 112.02 | [8] |
| C-7 | 108.29 | [8] |
| -OCH₃ | 56.33 | [8] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 2915, 2848 | C-H stretch | [6] |
| 1600, 1588, 1500 | C=C stretch | [6] |
| 1460 | C-H bend | [6] |
| 1352, 1300 | C-O stretch | [6] |
Visualization of Processes
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Relevance in Drug Discovery: Inhibition of Cancer Signaling Pathways
Quinoline derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival. A common target is the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in many cancers.[4] The diagram below provides a simplified representation of this pathway and the potential point of inhibition by quinoline-based compounds.
Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by quinoline derivatives.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug development. The versatile nature of the quinoline scaffold, coupled with the potential for further functionalization of the bromo- and methoxy-substituted rings, positions this compound as a key starting material for the discovery of novel therapeutic agents, particularly in the realm of oncology.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
A Comprehensive Technical Guide to 5-Bromo-8-Methoxyquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of 5-bromo-8-methoxyquinoline, a key intermediate in organic and medicinal chemistry. This document consolidates available data on its fundamental characteristics, outlines experimental protocols for its synthesis, and explores its applications in research and development.
Core Physical and Chemical Properties
This compound is a solid at room temperature, with its appearance described as a brown solid or a colorless oil.[1][2] It is recognized as an important intermediate for organic chemical synthesis.[3] The core physical and chemical identifiers for this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrNO | [3] |
| Molecular Weight | 238.08 g/mol | [3] |
| CAS Number | 10522-47-1 | [3] |
| Melting Point | 80-82 °C | [1][3] |
| Appearance | Brown solid / Colorless oil | [1][2] |
| Solubility | Slightly soluble in water. Soluble in organic solvents. | [3][4] |
| Purity | Typically ≥96% | [3][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.
¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment | Source(s) |
| 8.89-8.91 / 8.95 | dd | J₂₃= 4.0, J₂₄= 1.2 / J = 4.2, 1.6 | H-2 | [1][2] |
| 8.43 / 8.50 | dd | J₄₃= 8.4, J₄₂= 1.6 / J = 8.6, 1.6 | H-4 | [1][2] |
| 7.66 / 7.73 | d | J₆₇= 8.4 / J = 8.4 | H-6 | [1][2] |
| 7.49 / 7.55 | dd | J₃₂= 4.0, J₃₄= 8.4 / J = 8.5, 4.2 | H-3 | [1][2] |
| 6.87 / 6.94 | d | J₇₆= 8.4 / J = 8.4 | H-7 | [1][2] |
| 4.04 / 4.09 | s | - | -OCH₃ | [1][2] |
¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ/ppm) | Assignment | Source(s) |
| 152.2 / 155.35 | C-8 | [1][2] |
| 149.7 / 149.88 | C-2 | [1][2] |
| 140.8 / 140.94 | C-8a | [1][2] |
| 135.5 / 135.76 | C-4 | [1][2] |
| 130.0 / 130.23 | C-6 | [1][2] |
| 128.1 / 128.34 | C-4a | [1][2] |
| 122.8 / 122.93 | C-3 | [1][2] |
| 111.8 / 112.02 | C-5 | [1][2] |
| 108.1 / 108.29 | C-7 | [1][2] |
| 56.2 / 56.33 | -OCH₃ | [1][2] |
Infrared (IR) Spectroscopic Data
| Wavenumber (ν/cm⁻¹) | Assignment | Source(s) |
| 2915, 2848 | C-H stretch | [1] |
| 1600, 1588, 1500 | Aromatic C=C stretch | [1] |
| 1460 | C-H bend | [1] |
| 1352, 1300 | C-O stretch | [1] |
Experimental Protocols
A documented synthesis of this compound provides a procedural basis for its preparation.[1][6]
Synthesis of this compound
-
Materials:
-
8-methoxyquinoline
-
Bromine
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (AcOEt)
-
Hexane
-
-
Procedure:
-
A solution of bromine (1.1 equivalents) in CHCl₃ is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled CH₂Cl₂ over 10 minutes in the dark at ambient temperature.[1][6]
-
The reaction mixture is stirred for 2 days, with the progress monitored by Thin Layer Chromatography (TLC).[1][6]
-
Upon completion, the organic layer is washed three times with a 5% NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[1][6]
-
The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield the final product.[1][6]
-
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis of this compound and its role as a precursor in the development of more complex molecules.
Chemical Reactivity and Stability
This compound is noted to be air-sensitive and incompatible with oxidizing agents and heat.[3] The bromine atom on the quinoline ring is active and can participate in nucleophilic substitution reactions, allowing for the creation of new derivatives.[4] The methoxy group is an electron-donating group, which can influence the reactivity of the quinoline ring system.[4]
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules.[3] Its derivatives are of significant interest in medicinal chemistry due to the wide range of biological activities associated with the quinoline scaffold, including antimicrobial and anticancer properties.[1][7] For instance, brominated quinoline derivatives have been investigated for their potential as anticancer agents.[7][8] The ability to functionalize the 5-position through reactions like the Suzuki-Miyaura cross-coupling makes it a versatile building block for creating libraries of novel compounds for drug discovery.[9]
References
- 1. acgpubs.org [acgpubs.org]
- 2. rsc.org [rsc.org]
- 3. fishersci.be [fishersci.be]
- 4. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
- 5. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Solubility Profile of 5-Bromo-8-Methoxyquinoline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-bromo-8-methoxyquinoline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthesis and purification procedures, alongside a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug discovery, chemical synthesis, and materials science.
Core Concepts: Solubility in Drug Development and Research
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. In organic synthesis, understanding the solubility of reactants, intermediates, and products in different solvents is fundamental for reaction setup, purification, and crystallization processes. The principle of "like dissolves like" is a central concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The quinoline ring system, being aromatic and containing a nitrogen atom, imparts a degree of polarity, while the bromo and methoxy substituents influence its overall solubility characteristics.
Solubility of this compound: A Qualitative Overview
Based on available literature, this compound is a solid at room temperature and generally exhibits good solubility in a range of common organic solvents. Conversely, it is reported to have poor solubility in water.[1] This solubility profile is consistent with its molecular structure, which possesses both polar (methoxy and quinoline nitrogen) and non-polar (bromophenyl ring) characteristics.
The following table summarizes the qualitative solubility of this compound in various organic solvents, as inferred from documented synthesis and purification procedures.
| Solvent | Solubility | Context from Literature |
| Dichloromethane (CH₂Cl₂) | Soluble | Used as a solvent for the synthesis of this compound.[2] |
| Chloroform (CHCl₃) | Soluble | Utilized during the synthesis and work-up procedures.[2] |
| Ethanol | Soluble | Mentioned as a suitable solvent for quinoline derivatives.[3] |
| Ethyl Acetate (EtOAc) | Soluble | Employed as a component of the eluent in column chromatography for purification.[2] |
| Hexane | Sparingly Soluble/Soluble in Mixtures | Used in combination with ethyl acetate for purification, suggesting some degree of solubility, particularly when mixed with a more polar solvent.[2] |
| Water | Poorly Soluble | Consistently reported as having low solubility in aqueous solutions.[1] |
Note: This information is qualitative. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized, robust protocol for determining the quantitative solubility of a solid organic compound like this compound in an organic solvent. This method is based on the equilibrium saturation-shake-flask method, followed by a suitable analytical technique for concentration measurement.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility values.
-
-
Analysis of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample solution using the same analytical method.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows described in this guide.
Caption: Factors influencing the solubility of a compound.
Caption: A generalized workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily available literature, a clear qualitative understanding of its solubility in common organic solvents has been established. The compound is generally soluble in solvents like dichloromethane, chloroform, and ethanol, and poorly soluble in water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable framework for their determination. The understanding and experimental validation of solubility are paramount for the successful application of this compound in research and development.
References
Spectroscopic Data of 5-Bromo-8-methoxyquinoline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-8-methoxyquinoline, a significant heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Core Spectroscopic Data
The structural elucidation of this compound is confirmed through the following spectroscopic data, summarized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.89-8.91[1] | dd | J₂₃= 4.0, J₂₄= 1.2[1] |
| H-4 | 8.43[1] | dd | J₄₃= 8.4, J₄₂= 1.6[1] |
| H-6 | 7.66[1] | d | J₆₇= 8.4[1] |
| H-3 | 7.49[1] | dd | J₃₂= 4.0, J₃₄= 8.4[1] |
| H-7 | 6.87[1] | d | J₇₆= 8.4[1] |
| -OCH₃ | 4.04[1] | s | - |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum identifies the number of unique carbon environments in the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C-8 | 152.2[1] |
| C-2 | 149.7[1] |
| C-8a | 140.8[1] |
| C-4 | 135.5[1] |
| C-6 | 130.0[1] |
| C-4a | 128.1[1] |
| C-3 | 122.8[1] |
| C-5 | 111.8[1] |
| C-7 | 108.1[1] |
| -OCH₃ | 56.2[1] |
Solvent: CDCl₃, Frequency: 100 MHz[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.
| Wavenumber (ν, cm⁻¹) | Description of Vibration |
| 2915, 2848[1] | C-H stretching (aliphatic) |
| 1600, 1588, 1500[1] | C=C and C=N stretching (aromatic ring) |
| 1460[1] | C-H bending (methyl) |
| 1352, 1300[1] | C-O stretching (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.
| Ion | m/z (Da) |
| [M]⁺ | 236.9789 (calculated), 236.9791 (found) |
Technique: High-Resolution Mass Spectrometry (HRMS-ESI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Synthesis of this compound
A solution of bromine (1.1 equivalents) in chloroform (CHCl₃) is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled dichloromethane (CH₂Cl₂) over 10 minutes in the dark at ambient temperature.[2] The reaction mixture is stirred for 2 days, with progress monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the organic layer is washed three times with a 5% sodium bicarbonate (NaHCO₃) solution, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[2] The crude product is then purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield this compound.[2]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.
-
Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
-
Data Analysis: The exact mass is measured and compared with the calculated theoretical mass to confirm the elemental composition. The fragmentation pattern, particularly the isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), is analyzed to confirm the presence of a bromine atom.
Visualization of Spectroscopic Workflow
The logical flow from sample to structural confirmation is a critical aspect of analytical chemistry. The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
The Pivotal Role of 5-Bromo-8-methoxyquinoline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-8-methoxyquinoline has emerged as a crucial scaffold in the synthesis of novel therapeutic agents. This technical guide delves into the synthesis, potential applications, and mechanistic insights of this versatile molecule, positioning it as a key intermediate in medicinal chemistry. While direct biological data on the parent compound is limited, its derivatives have demonstrated significant potential in oncology, infectious diseases, and neurodegenerative disorders. This document provides a comprehensive overview of its synthetic routes, the biological activities of its derivatives, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate further research and drug development.
Introduction
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic placement of substituents on this bicyclic heterocycle allows for the fine-tuning of physicochemical properties and biological activities. This compound, in particular, serves as a versatile starting material. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse chemical moieties. The methoxy group at the 8-position influences the electronic properties of the ring and can be a site for further modification. This guide explores the potential of this compound as a foundational element for the development of next-generation therapeutics.
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic bromination of 8-methoxyquinoline. The methoxy group at the C-8 position directs the bromination to the C-5 and C-7 positions. By controlling the stoichiometry of the brominating agent, selective monobromination at the C-5 position can be achieved.
Experimental Protocol: Bromination of 8-Methoxyquinoline
This protocol describes the synthesis of this compound from 8-methoxyquinoline.
Materials:
-
8-Methoxyquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (AcOEt)
-
Hexane
-
Alumina for column chromatography
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 equivalent) in distilled dichloromethane in a round-bottom flask.
-
Prepare a solution of bromine (1.1 equivalents) in chloroform.
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over a period of 10 minutes at room temperature in the dark, with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography. The reaction is typically stirred for 48 hours.
-
Upon completion, wash the organic layer with a 5% aqueous sodium bicarbonate solution (3 x 20 mL) in a separatory funnel to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by column chromatography on alumina, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3 v/v).[1]
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.[2]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.[2]
Potential Applications in Medicinal Chemistry
While this compound is primarily a synthetic intermediate[3], its core structure is integral to a variety of derivatives exhibiting potent biological activities.
Anticancer Activity
Derivatives of this compound have shown promising anticancer properties. The introduction of additional bromine atoms or other functional groups can lead to compounds with significant antiproliferative effects against various cancer cell lines.[1]
Table 1: Anticancer Activity of Brominated Methoxyquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (Rat Glioma) | Not specified, but significant inhibition | [1] |
| HeLa (Human Cervical Cancer) | Not specified, but significant inhibition | [1] | |
| HT29 (Human Colorectal Adenocarcinoma) | Not specified, but significant inhibition | [1] | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 15.4 | [1] |
| HeLa (Human Cervical Cancer) | 26.4 | [1] | |
| HT29 (Human Colorectal Adenocarcinoma) | 15.0 | [1] |
One of the proposed mechanisms for the anticancer activity of quinoline derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][4]
This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT29)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be below 0.5%.
-
Replace the medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
The diagram below illustrates the mechanism of action of topoisomerase I and its inhibition by quinoline derivatives, which trap the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
- 4. Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-8-methoxyquinoline: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 5-bromo-8-methoxyquinoline. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications and characteristics of this quinoline derivative.
Introduction
This compound is a heterocyclic organic compound that belongs to the quinoline family. Its structure, featuring a bromine atom at the 5-position and a methoxy group at the 8-position of the quinoline ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Quinoline derivatives, in general, have a long history in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Discovery and History
Physicochemical Properties
This compound is typically a solid at room temperature, appearing as a white to pale yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [3] |
| Molecular Weight | 238.08 g/mol | [3] |
| Melting Point | 80-82 °C | [1] |
| Appearance | Brown solid | [1] |
| Solubility | Soluble in ethanol, chloroform, and dichloromethane; poorly soluble in water (qualitative data for a related compound) | [2] |
Synthesis and Experimental Protocols
The most common and well-documented method for the synthesis of this compound is the direct bromination of 8-methoxyquinoline.
Experimental Protocol: Bromination of 8-methoxyquinoline
This protocol is adapted from the work of Ökten et al. (2016).[1]
Materials:
-
8-methoxyquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (AcOEt)
-
Hexane
Procedure:
-
A solution of bromine (2.7 mmol, 1.1 eq) in chloroform is added dropwise to a solution of 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL) over 10 minutes at ambient temperature in the dark.
-
The reaction mixture is stirred for 2 days. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the organic layer is washed three times with a 5% aqueous solution of sodium bicarbonate.
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane.
-
The solvent is evaporated to yield this compound as a brown solid.
Yield: 92%[1]
Characterization Data:
The following data is based on the characterization performed by Ökten et al. (2016).[1]
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.89-8.91 (dd, 1H, H-2), 8.43 (dd, 1H, H-4), 7.66 (d, 1H, H-6), 7.49 (dd, 1H, H-3), 6.87 (d, 1H, H-7), 4.04 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃) |
| IR (ν/cm⁻¹) | 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300 |
Biological Activity and Signaling Pathways
While specific studies detailing the biological activity of this compound are limited in the public domain, the broader class of quinoline derivatives is well-known for its diverse pharmacological effects. Quinoline-based compounds have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.
One such critical pathway is the PI3K/Akt/mTOR (Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[4] Studies have shown that certain quinoline derivatives can act as inhibitors of this pathway.[4][5][6]
Below is a diagram illustrating the general workflow for the synthesis of this compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
Theoretical Calculations on 5-Bromo-8-Methoxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-bromo-8-methoxyquinoline, a quinoline derivative with potential applications in medicinal chemistry. Due to its structural features, this compound is a candidate for various biological activities, and theoretical calculations can provide profound insights into its molecular properties, reactivity, and potential interactions with biological targets. This document outlines the standard computational methodologies, including Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and electronic property determination. Furthermore, it explores the application of molecular docking simulations to predict the binding affinity and mode of interaction with protein targets. The presented data, while illustrative, serves as a robust framework for initiating and conducting in-depth computational research on this compound and its analogues.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds, widely recognized for their presence in natural products and their broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] The substituent pattern on the quinoline scaffold plays a crucial role in modulating its biological activity. This compound incorporates a bromine atom and a methoxy group, which can influence its electronic properties, lipophilicity, and potential for intermolecular interactions.
Theoretical calculations have become an indispensable tool in modern drug discovery and development, offering a cost-effective and time-efficient means to predict molecular properties and guide experimental work.[2] Computational methods, such as Density Functional Theory (DFT), can elucidate the three-dimensional structure, vibrational spectra, and electronic characteristics of a molecule with high accuracy.[3] This information is vital for understanding structure-activity relationships (SAR). Moreover, molecular docking studies can predict how a small molecule like this compound might bind to a biological target, such as an enzyme or receptor, providing a rationale for its potential therapeutic effects.[4]
This guide details the theoretical framework for a comprehensive computational analysis of this compound, presenting hypothetical yet representative data to illustrate the expected outcomes of such a study.
Computational Methodology
The theoretical investigation of this compound can be systematically approached using a combination of quantum chemical calculations and molecular docking simulations.
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound.
Experimental Protocol (Computational):
-
Software: All quantum chemical calculations can be performed using the Gaussian suite of programs.[5]
-
Method: The Density Functional Theory (DFT) method with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for such calculations.[5]
-
Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules containing elements like bromine.
-
Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to full geometry optimization without any symmetry constraints to find the global minimum on the potential energy surface.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. These frontier orbitals are crucial for understanding the molecule's reactivity.[3] The molecular electrostatic potential (MEP) map is also generated to identify regions of positive and negative electrostatic potential.
Molecular Docking
Molecular docking simulations are performed to predict the binding mode and affinity of this compound with a relevant biological target. Given the anticancer potential of some quinoline derivatives, a suitable protein target could be a kinase or another enzyme implicated in cancer pathways.[6]
Experimental Protocol (Computational):
-
Ligand Preparation: The 3D structure of this compound obtained from the DFT optimization is used as the starting point for the ligand.
-
Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added to the protein structure.
-
Docking Software: AutoDock Vina or similar software can be used to perform the molecular docking simulations.
-
Grid Box Definition: A grid box is defined around the active site of the protein to encompass the binding pocket.
-
Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the active site, and the binding affinity is estimated based on a scoring function. The pose with the best score is then analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Results and Discussion
Molecular Geometry
The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles of this compound, are presented in Table 1. These parameters provide a detailed description of the molecule's three-dimensional structure.
Table 1: Selected Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | Bond Angles (°) ** | ||
| C1-C2 | 1.37 | C2-N1-C9 | 117.5 |
| N1-C2 | 1.32 | C1-C2-N1 | 123.0 |
| C4-C5 | 1.41 | C5-C4-C10 | 119.8 |
| C5-Br1 | 1.90 | C4-C5-Br1 | 118.5 |
| C8-O1 | 1.36 | C7-C8-O1 | 115.2 |
| O1-C11 | 1.43 | C9-C8-O1 | 124.5 |
| Dihedral Angles (°) ** | C8-O1-C11 | 117.8 | |
| C3-C4-C5-C6 | 179.9 | ||
| C7-C8-O1-C11 | -2.5 |
Vibrational Analysis
The theoretical vibrational frequencies provide a fingerprint of the molecule and can be used to interpret experimental IR and Raman spectra. The calculated wavenumbers for some of the characteristic vibrational modes of this compound are summarized in Table 2.
Table 2: Selected Theoretical Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3075 | C-H stretching (aromatic) |
| 2945 | C-H stretching (methoxy, asymmetric) |
| 2840 | C-H stretching (methoxy, symmetric) |
| 1620 | C=N stretching (quinoline ring) |
| 1580 | C=C stretching (quinoline ring) |
| 1470 | C-H bending (methoxy) |
| 1260 | C-O stretching (aryl ether) |
| 1030 | C-Br stretching |
| 820 | C-H out-of-plane bending |
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[7] The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.[8]
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Energy Gap (ΔE) | 4.40 |
A smaller HOMO-LUMO gap suggests higher reactivity.[8] The distribution of the HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP)
The MEP map is a useful tool for visualizing the charge distribution and identifying the reactive sites of a molecule. For this compound, the MEP would likely show a negative potential (red/yellow regions) around the nitrogen atom and the oxygen atom of the methoxy group, indicating their susceptibility to electrophilic attack. The hydrogen atoms would exhibit a positive potential (blue regions), making them prone to nucleophilic attack.
Molecular Docking
A molecular docking study of this compound into the active site of a hypothetical protein kinase would reveal the potential binding mode and key interactions. The quinoline nitrogen might act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking or hydrophobic interactions with the protein's residues. The bromo and methoxy groups could also contribute to the binding affinity through specific interactions. A favorable binding energy would suggest that this compound could be a potential inhibitor of the target kinase.
Visualizations
Caption: Workflow for theoretical calculations on this compound.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the computational study of this compound. By employing Density Functional Theory and molecular docking simulations, researchers can gain valuable insights into the structural, vibrational, and electronic properties of this molecule, as well as its potential interactions with biological targets. The methodologies and illustrative data presented herein provide a solid foundation for further computational and experimental investigations aimed at exploring the therapeutic potential of this compound in drug discovery. The interplay between theoretical predictions and experimental validation is crucial for the rational design of novel and effective therapeutic agents.[2]
References
- 1. acgpubs.org [acgpubs.org]
- 2. gexinonline.com [gexinonline.com]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. passer.garmian.edu.krd [passer.garmian.edu.krd]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 5-bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are common motifs in biologically active compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core through the introduction of various aryl groups at the 5-position is a key strategy in the discovery of novel drug candidates.
This document provides detailed application notes and a general protocol for the Suzuki coupling reaction of 5-bromo-8-methoxyquinoline with a variety of arylboronic acids. The resulting 5-aryl-8-methoxyquinolines are valuable compounds for screening in drug discovery programs.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 5-aryl-8-methoxyquinoline product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation
The Suzuki coupling of this compound with various arylboronic acids has been shown to proceed in high yields.[1] The following table summarizes representative examples of this reaction, highlighting the versatility of the methodology.
| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield (%)[1] |
| 1 | Phenylboronic acid | 8-methoxy-5-phenylquinoline | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 68-82 |
| 2 | 4-Methylphenylboronic acid | 8-methoxy-5-(p-tolyl)quinoline | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 68-82 |
| 3 | 4-Methoxyphenylboronic acid | 8-methoxy-5-(4-methoxyphenyl)quinoline | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 68-82 |
| 4 | 3-Fluorophenylboronic acid | 5-(3-fluorophenyl)-8-methoxyquinoline | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 68-82 |
| 5 | Thiophen-2-ylboronic acid | 8-methoxy-5-(thiophen-2-yl)quinoline | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 68-82 |
Experimental Protocols
This protocol provides a general procedure for the Suzuki coupling of this compound with arylboronic acids. Researchers should note that optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) may be necessary for specific substrates to achieve the best results.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (e.g., 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), and dichlorobis(triphenylphosphine)palladium(II) (e.g., 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-aryl-8-methoxyquinoline product.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols: Bromination of 8-Methoxyquinoline
These application notes provide a detailed protocol for the regioselective bromination of 8-methoxyquinoline, a key process for synthesizing intermediates used in pharmaceutical and materials science research. The primary product of this electrophilic aromatic substitution is 5-bromo-8-methoxyquinoline.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] Brominated quinolines, in particular, serve as versatile precursors for creating more complex, functionalized molecules through reactions like metal-catalyzed cross-coupling.[2][3] The methoxy group at the C-8 position of the quinoline ring is an electron-donating group, which activates the benzene moiety towards electrophilic substitution.[4] This protocol focuses on the direct bromination of 8-methoxyquinoline, which regioselectively yields this compound as the primary product.[1][5]
Data Presentation: Reaction Parameters for Bromination
The following table summarizes the quantitative data for a highly effective protocol for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 8-Methoxyquinoline | [1][5] |
| Brominating Agent | Molecular Bromine (Br₂) | [1][5] |
| Molar Ratio (Br₂:Substrate) | 1.1 : 1 | [1][5] |
| Solvent | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | [1][5] |
| Temperature | Ambient / Room Temperature | [1][5] |
| Reaction Time | 48 hours (stirred in the dark) | [1][5] |
| Product | This compound | [1][5] |
| Yield | 92% | [1][5] |
Experimental Protocol
This protocol details the synthesis of this compound via direct bromination.
1. Materials and Reagents:
-
8-Methoxyquinoline (C₁₀H₉NO)
-
Molecular Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), distilled
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (AcOEt)
-
Hexane
-
Alumina (for column chromatography)
2. Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
3. Reaction Procedure:
-
In a round-bottom flask, dissolve 8-methoxyquinoline (e.g., 382.4 mg, 2.4 mmol) in distilled dichloromethane (15 mL).[1][5]
-
In a separate container, prepare a solution of bromine (e.g., 422.4 mg, 2.7 mmol, 1.1 equivalents) in dichloromethane.[1][5]
-
Protect the reaction flask from light (e.g., by wrapping it in aluminum foil).
-
Add the bromine solution dropwise to the stirred 8-methoxyquinoline solution over a period of 10 minutes at ambient temperature.[1][5]
-
Stir the reaction mixture at room temperature for 2 days in the dark.[1][5]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
4. Work-up and Purification:
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 5% aqueous NaHCO₃ solution (3 x 20 mL) to neutralize any remaining HBr and unreacted bromine.[1][5]
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude material.[1][5]
-
Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (1:3 ratio).[1][5]
-
Evaporate the solvent from the collected fractions to yield the pure this compound as a brown solid.[1][5]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
- 5. researchgate.net [researchgate.net]
5-Bromo-8-methoxyquinoline: A Versatile Precursor for Pharmaceutical Synthesis
Abstract
5-Bromo-8-methoxyquinoline has emerged as a crucial building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its strategic substitution pattern, featuring a reactive bromine atom at the 5-position and a methoxy group at the 8-position, allows for facile functionalization through various palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using this compound as a key precursor. Furthermore, it highlights its application in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, and novel antimalarial compounds. The provided experimental procedures, quantitative data, and pathway visualizations are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
The quinoline core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The functionalization of the quinoline ring system is a key strategy for modulating the pharmacological profile of these molecules. This compound, a readily accessible derivative, serves as an excellent starting material for such modifications. The bromine atom at the C5 position is amenable to substitution via palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, amino, and alkynyl moieties.[2][3] The methoxy group at the C8 position can also influence the molecule's electronic properties and metabolic stability, and can be a site for further modification.
This document details the application of this compound in the synthesis of key pharmaceutical intermediates and explores its role in the development of targeted therapies.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds.[4] this compound is an excellent substrate for these transformations.
A. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-8-methoxyquinolines
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of aryl or heteroaryl boronic acids, yielding 5-aryl-8-methoxyquinoline derivatives. These products are common structural motifs in kinase inhibitors and other biologically active molecules.[2]
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-8-methoxyquinoline | 80 |
| 2 | 4-Methoxyphenylboronic acid | 8-Methoxy-5-(4-methoxyphenyl)quinoline | 76 |
| 3 | 4-(Trifluoromethoxy)phenylboronic acid | 8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline | 73 |
| 4 | 4-(Methylthio)phenylboronic acid | 8-Methoxy-5-(4-(methylthio)phenyl)quinoline | 68 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]
-
Reaction Setup: In a dried round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL). To this suspension, add dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-8-methoxyquinoline.
Suzuki-Miyaura Coupling Workflow
B. Buchwald-Hartwig Amination: Synthesis of 5-Amino-8-methoxyquinoline Derivatives
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[4] Coupling this compound with various primary or secondary amines yields 5-amino-8-methoxyquinoline derivatives, which are precursors to a range of pharmacologically active compounds, including antimalarials.[3]
Table 2: Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with Secondary Anilines [3]
| Entry | Amine | Ligand | Product | Yield (%) |
| 1 | N-methylaniline | Johnphos (L1) | 5-(N-methylanilino)-8-benzyloxyquinoline | 28 |
| 2 | N-methylaniline | Tri-tert-butylphosphine (L2) | 5-(N-methylanilino)-8-benzyloxyquinoline | 89 |
| 3 | N-methylaniline | Di-tert-butylneopentylphosphine (L3) | 5-(N-methylanilino)-8-benzyloxyquinoline | 93 |
| 4 | Diphenylamine | Tricyclohexylphosphine (L4) | 5-(Diphenylamino)-8-benzyloxyquinoline | ~70 (conversion) |
Note: The benzyloxy group is used as a protecting group for the hydroxyl functionality and can be subsequently deprotected.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%), and the appropriate phosphine ligand (0.10 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the amine (1.25 mmol, 1.25 equiv.), sodium tert-butoxide (NaOt-Bu) (1.25 mmol, 1.25 equiv.), and anhydrous toluene (5 mL).
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 5-amino-8-methoxyquinoline derivative.
Buchwald-Hartwig Amination Workflow
C. Sonogashira Coupling: Synthesis of 5-Alkynyl-8-methoxyquinolines
The Sonogashira coupling provides a direct route to 5-alkynyl-8-methoxyquinolines by reacting this compound with terminal alkynes.[5] The resulting alkynyl-substituted quinolines are versatile intermediates that can be further elaborated into more complex molecular architectures, including those with anticancer activity.[5]
Table 3: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes [5][6]
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 6,7-dibromoquinoline-5,8-dione | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF·3H₂O | N/A | 85 |
| 2 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 93 |
| 3 | 5-Bromopyrimidine | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | ~85 |
Note: While specific examples for this compound are limited in the immediate literature, the conditions are generally transferable from other aryl bromides.
Experimental Protocol: General Procedure for Sonogashira Coupling [7][8]
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%) in a degassed solvent such as THF or DMF (5 mL).
-
Inert Atmosphere: Ensure the system is under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 mmol, 2.0-3.0 equiv.), followed by the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-8-methoxyquinoline.
II. Application in Pharmaceutical Synthesis
A. Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Consequently, inhibitors of this pathway are highly sought-after as anticancer therapeutics. Several quinoline-based compounds have shown potent inhibitory activity against PI3K and mTOR kinases.[11] For instance, GSK2126458 is a potent PI3K/mTOR inhibitor that features a quinoline core.[11] this compound serves as a valuable starting point for the synthesis of analogs of such inhibitors.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Table 4: Biological Activity of Representative Quinoline-Based PI3K/mTOR Inhibitors [11][12]
| Compound | Target(s) | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| GSK2126458 | PI3Kα, mTOR | 0.019, 0.18 | - | - |
| Compound 49 | PI3K/Akt/mTOR pathway | - | HCT116 | 0.35 |
| Cinnoline Derivative 25 | PI3Kα | 2.6 | U87MG | 0.264 |
B. Antimalarial Agents
Quinoline-containing compounds have a long history as antimalarial drugs, with chloroquine and primaquine being notable examples.[13] The 8-aminoquinoline scaffold is particularly important for activity against the liver stages of the malaria parasite.[14] this compound can be readily converted to 5-substituted-8-aminoquinolines, providing a platform for the development of new antimalarial candidates with improved efficacy and resistance profiles.
Table 5: Antimalarial Activity of Substituted Quinoline Derivatives [13][15][16]
| Compound Class | P. falciparum Strain | IC₅₀ (µM) |
| 6-Chloro-2-arylvinylquinolines | Dd2 (resistant) | 0.0059 - 0.0563 |
| Quinoline-sulfonamide hybrids | 3D7 (sensitive) | 0.01 - 0.05 |
| Quinoline-pyrimidine hybrids | D10 (sensitive) | ~0.000157 |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutically relevant molecules. The protocols and data presented in these application notes demonstrate its utility in key palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse chemical scaffolds. Its application in the synthesis of kinase inhibitors targeting the PI3K/Akt/mTOR pathway and novel antimalarial agents underscores its importance in modern drug discovery. The methodologies and insights provided herein offer a solid foundation for researchers to explore the full potential of this important building block in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-8-methoxyquinoline
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The functionalization of the quinoline core is crucial for tuning its biological and physical properties. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering efficient and versatile methods for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2][3][4]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-8-methoxyquinoline. This specific substrate is a valuable building block for synthesizing novel 5-substituted quinoline derivatives. We will cover four major classes of cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Heck Coupling.
General Considerations for Cross-Coupling with Quinolines
Successfully performing cross-coupling reactions on quinoline substrates requires careful consideration of several factors:
-
Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive species. To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often recommended. These ligands sterically shield the palladium, hindering coordination by the quinoline nitrogen.[5][6]
-
Choice of Base: The base plays a critical role in the catalytic cycle. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[5] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or LHMDS are typically required to deprotonate the amine.[5][7]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized to an inactive state.[8] Therefore, all reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen), and solvents should be thoroughly degassed before use.[5][8]
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an aryl halide.[9][10] It is widely used in the pharmaceutical industry for synthesizing biaryl structures.[9]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 110 | 16 | ~88 |
| 3 | 3-Thienylboronic acid | PdCl₂(PPh₃)₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 12 | ~85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | DME/H₂O (3:1) | 85 | 24 | ~75 |
Yields are representative and based on typical outcomes for similar substrates.
Detailed Experimental Protocol: Synthesis of 5-Phenyl-8-methoxyquinoline
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (238 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Catalyst Addition: To the stirring suspension, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the product.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C–N bonds by coupling an aryl halide with a primary or secondary amine.[11] This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[3][7]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | ~78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | ~85 |
| 4 | Diphenylamine | Pd(OAc)₂ (3) | JohnPhos (6) | LHMDS (1.5) | THF | 80 | 20 | ~70 |
Yields are representative and based on protocols for structurally similar 5-bromo-8-benzyloxyquinoline.[7]
Detailed Experimental Protocol: Synthesis of 4-(8-Methoxyquinolin-5-yl)morpholine
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol) to an oven-dried vial. Add this compound (238 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 110 °C and stir for 18 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to obtain the desired product.
Application Note 3: Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)–C(sp) bonds, providing a direct route to substituted alkynes.[12] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[13]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2.0) | DMF | 80 | 6 | ~91 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) / CuI (5) | i-Pr₂NH (2.0) | THF | 65 | 8 | ~89 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2.5) | Acetonitrile | RT | 12 | ~80 |
| 4 | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (4) | Piperidine (2.0) | Toluene | 90 | 10 | ~83 |
Yields are representative and based on established Sonogashira protocols.[13][14]
Detailed Experimental Protocol: Synthesis of 5-(Phenylethynyl)-8-methoxyquinoline
-
Reaction Setup: To a Schlenk flask, add this compound (238 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and copper(I) iodide (CuI, 10 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) and triethylamine (Et₃N, 0.28 mL, 2.0 mmol) via syringe. Then, add phenylacetylene (132 µL, 1.2 mmol) dropwise while stirring.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Work-up: After cooling, pour the mixture into a saturated aqueous solution of ammonium chloride (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Application Note 4: Heck Coupling
The Mizoroki-Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base.[15] It is a powerful method for C–C bond formation and alkene functionalization.[16][17]
Data Presentation: Representative Conditions for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | 24 | ~80 |
| 2 | n-Butyl acrylate | PdCl₂ (3) | PPh₃ (6) | K₂CO₃ (2.0) | DMF | 120 | 12 | ~85 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | - | NaOAc (2.0) | DMAc | 130 | 18 | ~75 |
| 4 | 1-Octene | Herrmann's catalyst (1) | - | Cy₂NMe (1.5) | NMP | 140 | 10 | ~70 |
Yields are representative and based on general Heck reaction protocols.[15][18]
Detailed Experimental Protocol: Synthesis of (E)-8-Methoxy-5-styrylquinoline
-
Reaction Setup: In a sealable pressure tube, combine this compound (238 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon.
-
Reagent Addition: Add anhydrous acetonitrile (5 mL), triethylamine (Et₃N, 209 µL, 1.5 mmol), and styrene (171 µL, 1.5 mmol) via syringe.
-
Reaction: Tightly seal the tube and place it in a preheated oil bath at 80 °C. Stir for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove palladium black, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford the title compound.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Standard experimental workflow for a cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. nobelprize.org [nobelprize.org]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. arkat-usa.org [arkat-usa.org]
Functionalization of the Quinoline Ring in 5-Bromo-8-Methoxyquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the quinoline ring of 5-bromo-8-methoxyquinoline. This versatile building block is a key intermediate in the synthesis of a variety of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below cover key palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the introduction of a diverse range of functional groups at the 5-position of the quinoline core.
Overview of Functionalization Strategies
The bromine atom at the C-5 position of this compound serves as a versatile handle for a variety of chemical transformations. The electron-rich nature of the quinoline ring, further activated by the methoxy group at C-8, makes this substrate amenable to several palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of derivatives. Key functionalization strategies include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl derivatives.
-
Sonogashira Coupling: For the introduction of alkynyl moieties.
-
Heck Reaction: For the vinylation of the quinoline core.
-
Cyanation: For the introduction of a nitrile group, a versatile precursor for further transformations.
These reactions are fundamental in drug discovery and development, as the resulting derivatives of this compound have shown promise as inhibitors of enzymes such as Enhancer of Zeste Homolog 2 (EZH2), which is implicated in various cancers.[1][2][3]
Data Presentation: Cross-Coupling Reactions
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions performed on this compound and analogous bromo-heterocyclic systems. These data provide a comparative overview of expected yields under different reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids [4][5]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 (estimated) |
| 2 | p-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(II)-complex (4) | K₂CO₃ | H₂O | 80 | 0.5 | 95 |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 100 | 0.3 | 98 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines [6][7]
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-8-benzyloxyquinoline | N-Methylaniline | Pd(OAc)₂ (5) | Johnphos (L1) (7.5) | NaO-t-Bu | Toluene | 110 | 2 | 95 |
| 2 | 5-Bromo-8-benzyloxyquinoline | Diphenylamine | Pd(OAc)₂ (10) | TTBP (L2) (15) | NaO-t-Bu | Toluene | 150 | 24 | 85 |
| 3 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaO-t-Bu | Toluene | 100 | 18 | 98 |
| 4 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 16 | 95 |
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes [8][9][10]
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 12 | 88 |
| 3 | Brominated Peptide | 4-Ethynyl-anisole | [PdCl₂(CH₃CN)₂] (15) | - | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | 99 |
| 4 | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
Table 4: Palladium-Catalyzed Cyanation of Aryl Halides [11][12][13]
| Entry | Aryl Halide | Cyanating Agent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | K₄[Fe(CN)₆] | Pd Precatalyst (2) | XPhos (4) | Dioxane/H₂O | 100 | 1 | 97 |
| 2 | 4-Bromoacetophenone | K₄[Fe(CN)₆] | Pd Precatalyst (2) | XPhos (4) | Dioxane/H₂O | 100 | 1 | 95 |
| 3 | Ethyl 4-chlorobenzoate | Zn(CN)₂ | Pd Precatalyst (2) | L₁ (4) | Dioxane/H₂O | 40 | 18 | 98 |
| 4 | 4-Bromoanisole | Ethyl Cyanoacetate | Pd(OAc)₂ (2) | DPPE (4) | Toluene | 110 | 24 | 92 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Solvents should be dried and degassed prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[14][15]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene/water (4:1) mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[6][16]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaO-t-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and sodium tert-butoxide.
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[8][10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Heck Reaction
This protocol describes a general procedure for the Heck reaction of this compound with an alkene.[17][18][19]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tol)₃ (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction tube, dissolve this compound and the alkene in anhydrous DMF.
-
Add triethylamine.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and P(o-tol)₃ in a small amount of DMF.
-
Add the catalyst solution to the reaction mixture.
-
Seal the tube and purge with an inert gas.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature and dilute with water.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography on silica gel.
Protocol 5: Palladium-Catalyzed Cyanation
This protocol provides a general procedure for the cyanation of this compound.[11][13]
Materials:
-
This compound (1.0 equiv)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (0.02 equiv)
-
XPhos (0.04 equiv)
-
1,4-Dioxane/Water (1:1 mixture)
-
Inert gas (Nitrogen)
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, potassium ferrocyanide, and this compound.
-
Seal the vessel with a Teflon-lined screw-cap septum, evacuate, and backfill with nitrogen (repeat three times).
-
Add the 1,4-dioxane/water mixture.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway
Derivatives of 5-methoxyquinoline have been identified as inhibitors of EZH2, a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to epigenetic gene silencing.[20][21] Dysregulation of EZH2 activity is implicated in the progression of various cancers.[1] The following diagram illustrates the simplified EZH2 signaling pathway and the point of inhibition by 5-methoxyquinoline derivatives.
Caption: Simplified EZH2 signaling pathway and inhibition by 5-methoxyquinoline derivatives.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for key functionalization reactions of this compound.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for N-arylation with 5-bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the N-arylation of primary and secondary amines using 5-bromo-8-methoxyquinoline. The formation of the C-N bond between an amine and the quinoline scaffold is a critical transformation in the synthesis of compounds with potential applications in medicinal chemistry and materials science. Two primary catalytic systems are presented: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Introduction to N-arylation Reactions
The synthesis of N-arylquinolines is of significant interest due to the prevalence of this structural motif in biologically active molecules. The direct N-arylation of amines with aryl halides like this compound offers a more efficient synthetic route compared to classical methods.
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is renowned for its high efficiency, broad substrate scope, and excellent functional group tolerance under relatively mild conditions.[1][2] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields.[3][4] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[3][4]
-
Ullmann Condensation : A classical method for C-N bond formation, the Ullmann reaction traditionally requires harsh conditions. Modern protocols, however, utilize copper catalysts with various ligands, allowing the reaction to proceed under milder temperatures. This method provides a cost-effective alternative to palladium-catalyzed systems.
Experimental Protocols
The following protocols are general starting points. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[3]
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from procedures for the successful N-arylation of the closely related 5-bromo-8-benzyloxyquinoline and is expected to be effective for this compound.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%) or a pre-catalyst like Pd₂(dba)₃ (1-3 mol%)
-
Phosphine Ligand (e.g., JohnPhos, XPhos, BINAP; 4-10 mol%)[1][3]
-
Sodium tert-butoxide (NaOt-Bu; 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition : Under the inert atmosphere, add the amine (1.2 equiv) followed by the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).
-
Reaction : Place the sealed reaction vessel in a preheated oil bath at 90-110 °C.
-
Monitoring : Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and add water.
-
Extraction : Separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated 8-methoxyquinoline.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides an alternative, palladium-free method for the N-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.5-2.0 equiv)
-
Copper(I) iodide (CuI; 5-20 mol%)
-
Ligand (e.g., L-proline or a diamine like 1,10-phenanthroline; 10-40 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄; 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube, add the copper(I) iodide, the ligand, and the base (e.g., K₃PO₄).
-
Inert Atmosphere : Seal the vessel and purge with argon or nitrogen.
-
Reagent Addition : Add this compound and the amine.
-
Solvent Addition : Add the anhydrous polar aprotic solvent via syringe.
-
Reaction : Heat the mixture in a preheated oil bath at 110-130 °C.
-
Monitoring : Stir the reaction vigorously and monitor its progress by TLC or GC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Add a solution of aqueous ammonia to complex with the copper catalyst and dilute with ethyl acetate.
-
Extraction : Filter the mixture through a pad of Celite if necessary. Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification : Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure N-arylated product.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig N-arylation of 5-bromo-8-benzyloxyquinoline, a close structural analog of this compound.[3][4] These results provide a strong indication of the expected outcomes for the target molecule.
| Entry | Amine Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-methylaniline | Pd(OAc)₂ (5) | JohnPhos (10) | NaOt-Bu (1.25) | Toluene | 110 | 24 | 85 |
| 2 | 3-MeO-N-methylaniline | Pd(OAc)₂ (5) | DTBNpP (10) | NaOt-Bu (1.25) | Toluene | 150 | 0.5 | 80 |
| 3 | Diphenylamine | Pd(OAc)₂ (10) | DTBNpP (20) | NaOt-Bu (1.25) | Toluene | 150 | 0.5 | 82 |
Data is for 5-bromo-8-benzyloxyquinoline as the starting material.[3][4]
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycles for the described N-arylation reactions.
Caption: General experimental workflow for N-arylation reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
References
Application of 5-bromo-8-methoxyquinoline in the Synthesis of Organic Light-Emitting Diode (OLED) Materials
Introduction: 5-bromo-8-methoxyquinoline is a key heterocyclic building block utilized in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). Its quinoline core provides a robust, electron-deficient scaffold that can be functionalized to create materials with tailored electronic and photophysical properties. The presence of a bromine atom at the 5-position offers a reactive handle for palladium- or copper-catalyzed cross-coupling reactions, enabling the construction of larger conjugated systems. The methoxy group at the 8-position can influence the electronic properties and solubility of the resulting materials. This intermediate is primarily used to synthesize hole transport materials (HTMs), electron transport materials (ETMs), and emissive layer (EML) materials, which are critical components of an OLED device stack.
Key Synthetic Applications
Two principal palladium-catalyzed cross-coupling reactions leveraging this compound for OLED material synthesis are the Buchwald-Hartwig amination for creating hole-transporting triarylamines and Suzuki or Ullmann coupling for forming carbon-carbon bonds to build emissive or electron-transporting molecules.
-
Synthesis of Hole Transport Materials (HTMs) via Buchwald-Hartwig Amination: The bromo-substituent on the quinoline ring is readily coupled with primary or secondary amines, such as diphenylamine or carbazole, to form triarylamine-containing molecules. These materials are designed to have high hole mobility and appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient injection and transport of holes from the anode to the emissive layer.
-
Synthesis of Emissive and Electron Transport Materials via C-C Coupling: The carbon-bromine bond can be used to form new carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling (with boronic acids/esters) or Ullmann coupling (copper-mediated homocoupling). This allows for the synthesis of extended π-conjugated systems. A notable example is the synthesis of 8,8'-dimethoxy-5,5'-bisquinoline , a material that can function as a blue-emitting or electron-transporting layer in OLEDs.
Data Presentation
Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Role |
| Aryl Halide | This compound | Substrate |
| Amine | Diphenylamine | Nucleophile |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium(0) source |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Promotes catalytic cycle |
| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates the amine |
| Solvent | Anhydrous Toluene or Dioxane | Reaction medium |
| Temperature | 90-110 °C | Provides activation energy |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation |
Table 2: Photophysical and Electroluminescent Properties of a Representative Derivative
| Property | Value | Unit | Significance |
| Photoluminescence (PL) Max | ~450 | nm | Emission Color (Blue) |
| HOMO Energy Level | -5.4 to -5.8 | eV | Efficiency of Hole Injection |
| LUMO Energy Level | -2.5 to -2.9 | eV | Efficiency of Electron Injection |
| Band Gap | ~2.9 | eV | Determines Emission Wavelength |
| External Quantum Efficiency (EQE) | > 5 | % | Device Efficiency |
| Turn-on Voltage | < 4.0 | V | Power Consumption |
Experimental Protocols
Protocol 1: Synthesis of 5-(Diphenylamino)-8-methoxyquinoline via Buchwald-Hartwig Amination
This protocol is a representative procedure for synthesizing a hole-transport type material.
Objective: To synthesize 5-(diphenylamino)-8-methoxyquinoline by forming a C-N bond between this compound and diphenylamine.
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
Xantphos (0.04 eq, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware (Schlenk tube, condenser)
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound, diphenylamine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis of 8,8'-dimethoxy-5,5'-bisquinoline via Ullmann Homocoupling
This protocol describes a plausible method for synthesizing a known blue-emitting OLED material.
Objective: To synthesize 8,8'-dimethoxy-5,5'-bisquinoline via a copper-catalyzed homocoupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Copper powder (activated) (2.0 eq)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware (reflux setup)
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and activated copper powder.
-
Inert Atmosphere: Purge the flask with argon or nitrogen.
-
Solvent Addition: Add anhydrous DMF.
-
Reaction: Heat the mixture to reflux (typically >150 °C) and maintain for 12-48 hours under an inert atmosphere.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the mixture to remove copper residues.
-
Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by recrystallization or column chromatography to obtain 8,8'-dimethoxy-5,5'-bisquinoline.
Mandatory Visualization
Application Note: Large-Scale Synthesis of 5-Bromo-8-Methoxyquinoline
Introduction
5-Bromo-8-methoxyquinoline is a key heterocyclic intermediate widely utilized in pharmaceutical research and drug development. Its unique structure serves as a versatile scaffold for the synthesis of a variety of biologically active compounds, including antimicrobial and anticancer agents.[1] The targeted synthesis of this compound with high purity and yield is therefore of significant interest to the scientific community. This application note provides a detailed, scalable, and reproducible protocol for the large-scale synthesis of this compound via the regioselective bromination of 8-methoxyquinoline. The methodology has been optimized for high yield and straightforward purification.
Materials and Methods
Materials and Equipment
All reagents were of analytical grade and used without further purification.
-
8-Methoxyquinoline
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Alumina (for column chromatography)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Reaction vessel with a stirrer and dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
-
Thin-Layer Chromatography (TLC) plates
Synthesis of this compound
The synthesis involves the direct bromination of 8-methoxyquinoline. The methoxy group at the 8-position directs the electrophilic substitution of bromine to the 5-position of the quinoline ring.[2]
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Quantity (Lab-Scale) | Molar Equivalent |
| 8-Methoxyquinoline | 382.4 mg | 1.0 eq |
| Bromine | 422.4 mg | 1.1 eq |
| Dichloromethane (CH₂Cl₂) | 15 mL | - |
| Reaction Time | 2 days | - |
| Temperature | Ambient | - |
| Yield | 92% | - |
Experimental Protocol
Reaction Setup
-
In a well-ventilated fume hood, dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a solution of bromine (422.4 mg, 2.7 mmol) in chloroform.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
Bromination Reaction
-
Add the bromine solution dropwise to the stirred solution of 8-methoxyquinoline over a period of 10 minutes at ambient temperature.
-
Stir the reaction mixture in the dark for 2 days.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
Work-up and Isolation
-
Upon completion of the reaction, transfer the organic layer to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Purify the crude material by passing it through a short column of alumina.
-
Elute the column with a mixture of ethyl acetate and hexane (1:3).
-
Collect the fractions containing the desired product.
-
Evaporate the solvent from the collected fractions under reduced pressure to yield this compound as a brown solid (535 mg, 92% yield).[2]
Results and Discussion
The described protocol provides a high-yield synthesis of this compound. The regioselectivity of the bromination at the C-5 position is a key advantage of this method.[2] The purity of the final product can be confirmed by standard analytical techniques.
Table 2: Characterization Data for this compound [2]
| Analysis | Result |
| Appearance | Brown solid |
| Melting Point | 80-82 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 |
| IR (ν/cm⁻¹) | 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300 |
Safety Precautions
-
Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane and Chloroform are volatile and harmful. Avoid inhalation and skin contact.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[3][4][5]
-
This compound causes skin and eye irritation and may cause respiratory irritation.[3][6]
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
This application note details a robust and high-yielding protocol for the large-scale synthesis of this compound. The procedure is straightforward, utilizing readily available reagents and standard laboratory equipment. The high regioselectivity and yield make this method particularly suitable for producing this valuable intermediate for applications in medicinal chemistry and materials science.
References
- 1. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
- 2. acgpubs.org [acgpubs.org]
- 3. fishersci.fi [fishersci.fi]
- 4. echemi.com [echemi.com]
- 5. This compound - Free SDS search [msds.com]
- 6. H54386.03 [thermofisher.com]
Application Notes and Protocols: Derivatization of 5-Bromo-8-Methoxyquinoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization strategies for 5-bromo-8-methoxyquinoline and the subsequent biological evaluation of the synthesized compounds. The protocols detailed below are based on established methodologies for the synthesis and screening of novel quinoline-based derivatives with potential therapeutic applications, particularly in oncology and microbiology.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The 8-methoxyquinoline scaffold, in particular, has been identified as a privileged structure in drug discovery. Bromination of this scaffold, specifically at the 5-position to yield this compound, provides a versatile handle for further chemical modifications. This allows for the introduction of diverse functional groups, leading to the generation of compound libraries for biological screening. The strategic derivatization of this compound has led to the discovery of potent anticancer and antimicrobial agents.
Synthetic Strategies for Derivatization
The bromine atom at the C-5 position of this compound is amenable to various synthetic transformations, primarily through cross-coupling reactions and nucleophilic substitutions. These reactions enable the introduction of a wide array of substituents to explore the structure-activity relationship (SAR).
A key synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of C-C bonds between the quinoline core and various aryl or heteroaryl boronic acids.[1] This method is highly efficient for creating a library of phenyl-substituted quinoline derivatives. Additionally, other derivatization approaches include further bromination, nitration, and substitution with amines or other nucleophiles.
General Synthetic Workflow
The overall process for generating and screening derivatives of this compound typically follows the workflow illustrated below.
Caption: General workflow from derivatization to biological screening.
Experimental Protocols
Protocol 1: Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline
This protocol describes a method for the extensive bromination of a quinoline precursor to generate a polybrominated derivative.[2]
Materials:
-
6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (AcOEt)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 100 mg (0.41 mmol) of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline in 15 mL of CHCl₃.
-
In a separate flask, prepare a solution of 347 mg (2.17 mmol) of bromine in 5 mL of CHCl₃.
-
Add the bromine solution to the quinoline solution dropwise over 5 minutes at room temperature, protected from light.
-
Stir the reaction mixture at room temperature for 5 days or until all the bromine has been consumed.
-
Wash the resulting mixture three times with 20 mL of 5% aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product (153 mg) by silica gel column chromatography, eluting with a 1:5 mixture of ethyl acetate and hexane.
-
Recrystallize the purified product from a 1:5 mixture of ethyl acetate and hexane to obtain pure 3,5,6,7-tetrabromo-8-methoxyquinoline.[2]
Protocol 2: Antiproliferative Activity Assessment (BCPE Assay)
This protocol outlines a method to assess the antiproliferative effects of the synthesized derivatives on cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., C6, HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivatives
-
5-Fluorouracil (5-FU) as a positive control
-
Bovine Collagenase Type IV, Pronase E, and EDTA (BCPE) solution
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture the cancer cell lines in complete medium until they reach 80-90% confluency.
-
Harvest the cells using the BCPE solution and resuspend them in fresh medium.
-
Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare stock solutions of the synthesized compounds and 5-FU in a suitable solvent (e.g., DMSO).
-
Add varying concentrations of the test compounds and the positive control to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, assess cell viability using a suitable method, such as the MTT assay or by direct cell counting.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: Topoisomerase I Inhibition Assay
This protocol is used to determine if the synthesized compounds inhibit the activity of human topoisomerase I, a key enzyme in DNA replication.[2][3]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
Relaxed DNA (as a control)
-
Camptothecin (as a positive control inhibitor)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)
-
Synthesized quinoline derivatives
-
Agarose gel
-
Gel electrophoresis apparatus
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and the synthesized compound at the desired concentration.
-
Add human topoisomerase I to the reaction mixture to initiate the relaxation of the supercoiled DNA.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a loading dye containing SDS and proteinase K.
-
Load the samples onto an agarose gel. Include controls: relaxed DNA, supercoiled DNA with topoisomerase I (negative control), and supercoiled DNA with topoisomerase I and camptothecin (positive control).
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is indicated by the presence of the supercoiled DNA band, as the enzyme is prevented from relaxing it.
Biological Screening Data
The derivatization of the this compound scaffold has yielded compounds with significant biological activity, particularly against cancer cell lines. The following tables summarize the quantitative data from various studies.
Anticancer Activity of Brominated Quinolines
| Compound | Cancer Cell Line | IC₅₀ (µg/mL)[2] | IC₅₀ (µM)[2] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7) | C6 (Rat Glioblastoma) | 18.2 | 37.4 |
| HeLa (Human Cervical Cancer) | 22.5 | 46.2 | |
| HT29 (Human Colon Adenocarcinoma) | 20.1 | 41.3 | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Rat Glioblastoma) | 5.45 | 15.4 |
| HeLa (Human Cervical Cancer) | 9.6 | 26.4 | |
| HT29 (Human Colon Adenocarcinoma) | 5.3 | 15.0 | |
| 5-Nitro-6,8-dibromoquinoline (17) | C6 (Rat Glioblastoma) | 10.2 | 30.6 |
| HeLa (Human Cervical Cancer) | 11.8 | 35.4 | |
| HT29 (Human Colon Adenocarcinoma) | 10.5 | 31.5 | |
| 5-Fluorouracil (5-FU) (Control) | C6 (Rat Glioblastoma) | 31.3 | 240.8 |
| HeLa (Human Cervical Cancer) | 33.6 | 258.3 | |
| HT29 (Human Colon Adenocarcinoma) | 32.2 | 247.5 |
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 |
| HeLa (Human Cervix Carcinoma) | 10.2 | |
| HT29 (Human Colon Carcinoma) | 8.5 | |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 |
| HeLa (Human Cervix Carcinoma) | >50 | |
| HT29 (Human Colon Carcinoma) | >50 |
Signaling Pathways and Mechanisms of Action
Several derivatives of 8-hydroxyquinoline have been shown to induce apoptosis in cancer cells.[2] One of the key mechanisms of action for some of these compounds is the inhibition of human topoisomerase I, an enzyme essential for DNA replication and repair.[2][3] By inhibiting this enzyme, the compounds can lead to DNA damage and ultimately trigger programmed cell death.
Caption: Inhibition of Topoisomerase I leading to apoptosis.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. The data presented herein demonstrates that derivatives of this scaffold exhibit potent anticancer activity, with some compounds showing significantly greater potency than the standard chemotherapeutic agent 5-fluorouracil. Further investigation into the SAR and optimization of the lead compounds are warranted to develop clinically viable drug candidates. The provided protocols offer a foundation for researchers to synthesize and evaluate their own libraries of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-8-Methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-bromo-8-methoxyquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for the synthesis of this compound?
A1: The most direct and often high-yielding method is the electrophilic bromination of 8-methoxyquinoline using molecular bromine (Br₂). A reported procedure involves the dropwise addition of bromine dissolved in a solvent like chloroform or dichloromethane to a solution of 8-methoxyquinoline, resulting in a yield of up to 92%.[1][2] This method demonstrates high regioselectivity for the C-5 position.[1]
Q2: What are the potential side products in the synthesis of this compound?
A2: The primary side product of concern is 5,7-dibromo-8-methoxyquinoline. This can form, particularly if an excess of the brominating agent is used.[1][2] Depending on the reaction conditions and the purity of the starting materials, other impurities may also arise.
Q3: Can N-Bromosuccinimide (NBS) be used as a brominating agent?
A3: While NBS is a common brominating agent, its use with 8-methoxyquinoline in strong acidic conditions like 93% sulfuric acid has been shown to be complicated. It can lead to a mixture of products, including this compound (10% yield) and 5,7-dibromo-8-methoxyquinoline (30% yield), along with other unwanted brominated products.[1] Therefore, direct use of molecular bromine is often preferred for higher selectivity.
Q4: Is it possible to synthesize this compound from 5-bromo-8-hydroxyquinoline?
A4: Yes, an alternative synthetic route involves the methylation of 5-bromo-8-hydroxyquinoline. This can be achieved by treating 5-bromo-8-hydroxyquinoline with a methylating agent such as methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
If you are experiencing a lower than expected yield, consider the following troubleshooting steps.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (8-methoxyquinoline) is still present, consider extending the reaction time. One reported protocol suggests stirring for up to 2 days at ambient temperature.[1][2] |
| Suboptimal Reagent Stoichiometry | Carefully control the stoichiometry of bromine. Use a slight excess (e.g., 1.1 equivalents) to ensure complete conversion of the starting material, but avoid a large excess to prevent dibromination.[1][2] |
| Decomposition of Product | The reaction should be carried out in the dark to prevent light-induced side reactions.[1][2] After the reaction is complete, a mild basic wash (e.g., 5% NaHCO₃ solution) is recommended to neutralize any generated HBr, which can form salts with the quinoline product.[1][2] |
| Losses During Work-up and Purification | Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent like chloroform or dichloromethane. For purification, column chromatography on alumina or silica gel is effective. A reported eluent system is ethyl acetate/hexane (1:3).[1][2] |
Issue 2: Presence of 5,7-dibromo-8-methoxyquinoline Impurity
The formation of the dibrominated product is a common issue that can be addressed through careful control of the reaction conditions.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Excess Bromine | The most significant factor leading to dibromination is the use of excess bromine. It has been reported that using two or more equivalents of bromine will lead to the formation of 5,7-dibromo-8-methoxyquinoline.[1][2] Precise measurement and slow, dropwise addition of the bromine solution are crucial. |
| Reaction Temperature | While the reaction is often performed at room temperature, elevated temperatures could potentially favor over-bromination. Maintaining a consistent ambient temperature is advisable. |
Experimental Protocols
Protocol 1: Direct Bromination of 8-Methoxyquinoline[1][2]
This protocol is adapted from a reported procedure with a high yield.
Materials:
-
8-Methoxyquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane for column chromatography
Procedure:
-
Dissolve 8-methoxyquinoline (1 equivalent) in distilled dichloromethane or chloroform in a round-bottom flask.
-
In a separate container, prepare a solution of bromine (1.1 equivalents) in the same solvent.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Slowly add the bromine solution dropwise to the 8-methoxyquinoline solution at room temperature over a period of 10 minutes with constant stirring.
-
Stir the reaction mixture at ambient temperature for 2 days, monitoring the progress by TLC.
-
Upon completion, wash the organic layer with a 5% NaHCO₃ solution (3 x 20 mL) to neutralize any HBr formed.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on a short alumina column, eluting with an ethyl acetate/hexane mixture (e.g., 1:3).
-
Evaporation of the solvent should yield this compound as a brown solid.
Quantitative Data from Literature
| Starting Material | Brominating Agent (Equivalents) | Solvent | Reaction Time | Yield | Reference |
| 8-Methoxyquinoline | Br₂ (1.1) | CH₂Cl₂ | 2 days | 92% | [1][2] |
| 8-Methoxyquinoline | Br₂ (1.5) | CH₂Cl₂ | 17 hours | 92% (as sole product) | [1] |
| 8-Methoxyquinoline | NBS (2) | 93% H₂SO₄ | - | 10% (5-bromo), 30% (5,7-dibromo) | [1] |
Visualizations
Below are diagrams illustrating the synthesis workflow and troubleshooting logic.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Suzuki Coupling with 5-bromo-8-methoxyquinoline
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 5-bromo-8-methoxyquinoline in Suzuki-Miyaura cross-coupling reactions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
Question: I am getting very low or no yield of my desired coupled product. What are the potential causes and how can I fix this?
Answer: Low or no yield in the Suzuki coupling of this compound can stem from several factors. A systematic approach to troubleshooting is essential.[1]
Possible Causes and Solutions:
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical for a successful reaction. The electronic and steric properties of the quinoline substrate can necessitate a specific catalyst system.
-
Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. For challenging substrates like some heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[1] Pd(dppf)Cl₂ is another catalyst that has proven effective in couplings with haloquinolines.[1][2]
-
-
Base Selection: The base is crucial for the activation of the boronic acid to form the boronate species, which is necessary for the transmetalation step in the catalytic cycle.[1][3] An inappropriate base can stall the reaction.
-
Recommendation: The strength and type of base can significantly impact the reaction outcome. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][4] For substrates that may be sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[1][4] Optimization of the base for your specific boronic acid partner is often necessary.[1]
-
-
Solvent Effects and Degassing: The solvent influences catalyst activity, substrate solubility, and reaction selectivity.[1] Crucially, the presence of oxygen can deactivate the Pd(0) catalyst.[3][5]
-
Recommendation: Common solvent systems include mixtures of an organic solvent with water, such as dioxane/water, THF/water, or toluene/water.[1][4] It is imperative to thoroughly degas all solvents before use to prevent catalyst oxidation.[1][5] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[4]
-
-
Reaction Temperature: An inadequate reaction temperature can lead to a sluggish or incomplete reaction.
-
Recommendation: While some Suzuki couplings can proceed at room temperature with highly active catalysts, heating is often required, typically in the range of 80-120 °C.[1] However, excessively high temperatures can lead to catalyst decomposition, observed as the formation of palladium black.[3] If you suspect catalyst decomposition, consider running the reaction at a lower temperature for a longer duration.[4] Microwave irradiation can also be a valuable tool to accelerate the reaction and potentially improve yields.[1]
-
-
Boronic Acid/Ester Instability: Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to degradation pathways like protodeboronation.[1][4][6]
Troubleshooting Workflow for Low Yield
Problem 2: Presence of Significant Side Products
Question: My reaction is producing significant amounts of side products, such as the homocoupled boronic acid product or dehalogenated this compound. How can I minimize these?
Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid.[5]
-
Cause: This is often promoted by the presence of oxygen or if a Pd(II) species is used as the catalyst precursor.[5][8][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in homocoupling.[5]
-
Solution: Rigorous degassing of the reaction mixture and solvents with an inert gas is crucial.[1][5][9] Using a pre-catalyst that readily forms the active Pd(0) species can also help minimize this side reaction.[1]
-
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, consuming the boronic acid.[6]
-
Cause: This is a common decomposition pathway for boronic acids, especially under the reaction conditions.[6] The propensity for protodeboronation is dependent on the specific boronic acid and the reaction conditions.[6]
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][7] Minimizing reaction time and ensuring efficient catalytic turnover can also reduce the extent of this side reaction.[6]
-
-
Dehalogenation of this compound: The bromine atom on the quinoline is replaced by a hydrogen atom.
-
Cause: This can be influenced by the choice of base and solvent.
-
Solution: Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help to suppress this side reaction.[1]
-
Troubleshooting Workflow for Side Products
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for haloquinolines in Suzuki coupling?
A1: The reactivity of haloquinolines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl.[1] Iodoquinolines are the most reactive, followed by bromoquinolines like this compound. Chloroquinolines are the least reactive and often require more specialized and active catalyst systems.[1]
Q2: My reaction starts but seems to stall, leaving a significant amount of starting material. What should I investigate?
A2: A stalled reaction often points to catalyst deactivation or issues with reagent solubility.[3] The active Pd(0) species may be precipitating as palladium black, which can be caused by high temperatures or the presence of oxygen.[3] Consider using a more robust catalyst system or slightly lower reaction temperatures.[3] Additionally, ensure that all your starting materials and reagents are fully soluble in the chosen solvent system at the reaction temperature.[1][3]
Q3: How important is the quality of the boronic acid?
A3: The quality of the boronic acid is very important. Boronic acids can degrade over time, especially if not stored properly.[3] Impurities in the boronic acid can interfere with the catalyst. It is recommended to use fresh, high-purity boronic acid for best results.[4]
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave irradiation can be a very effective tool for Suzuki coupling reactions. It can often reduce reaction times significantly and in some cases, improve yields.[1]
Q5: What is the role of water in the solvent mixture?
A5: In many Suzuki coupling reactions that use a biphasic solvent system (e.g., dioxane/water), water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the transmetalation step.
Data Presentation: Illustrative Reaction Conditions
The following table summarizes representative Suzuki coupling reaction conditions that can be adapted for this compound based on protocols for similar haloquinoline substrates.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ with SPhos | Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% | 1-3 mol% | 5-10 mol% |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Base Equivalents | 2-3 eq. | 2-3 eq. | 2 eq. |
| Solvent System | Dioxane / H₂O (4:1) | Toluene / H₂O (2:1) | THF / H₂O (4:1) |
| Temperature | 80-100 °C | 90-110 °C | 70-80 °C |
| Reaction Time | 12-24 h | 8-16 h | 18-24 h |
Note: These are starting points and may require optimization for your specific boronic acid partner.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Degassed solvent (e.g., Dioxane and deionized water in a 4:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle or oil bath
Experimental Workflow Diagram
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add the degassed solvent mixture via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
Technical Support Center: Purification of 5-Bromo-8-Methoxyquinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-bromo-8-methoxyquinoline by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The most commonly used stationary phase is silica gel.[1][2][3] However, due to the basic nature of the quinoline nitrogen, the acidic silanol groups on standard silica gel can cause issues like peak tailing or even decomposition of the compound.[4] To mitigate this, it is often recommended to use deactivated silica gel. This can be achieved by pre-treating the silica with a solvent system containing a small amount (e.g., 0.5-2%) of a base like triethylamine.[4] Alternatively, neutral or basic alumina can be a good alternative stationary phase.[1][4]
Q2: How do I select an appropriate mobile phase (eluent) for the separation?
A2: The ideal eluent system should provide a good separation between this compound and any impurities. This is typically determined by running preliminary Thin Layer Chromatography (TLC) plates. A solvent system that gives the target compound an Rf value of approximately 0.2-0.3 is often optimal for column chromatography.[5][6][7] Common solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][2]
Q3: What are the potential impurities I might encounter during purification?
A3: Potential impurities largely depend on the synthetic route. Common impurities can include unreacted starting material (8-methoxyquinoline) and potential byproducts from the bromination reaction, such as the di-brominated species (e.g., 5,7-dibromo-8-methoxyquinoline).[1] In some cases, the crude product may appear as a brown solid, which can be purified to the final compound.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
Issue 1: My compound is streaking or showing significant tailing on the TLC plate and column.
-
Cause: This is a classic sign of interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[4]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or pyridine, to your eluent system.[4] This will neutralize the acidic sites on the silica, leading to improved peak shape and better separation.
Issue 2: I am observing poor separation between my product and an impurity.
-
Cause: The polarity of the chosen eluent system may not be optimal for resolving compounds with very similar Rf values.[1]
-
Solution:
-
Optimize the Solvent System: Experiment with different ratios of your polar and non-polar solvents. A shallower solvent gradient or isocratic elution with a finely tuned solvent ratio can improve resolution.[2]
-
Try a Different Solvent System: If adjusting ratios doesn't work, try a different combination of solvents (e.g., dichloromethane/diethyl ether instead of ethyl acetate/hexane).[3]
-
Consider a Different Stationary Phase: If separation on silica is intractable, switching to alumina may provide a different selectivity and resolve the co-eluting compounds.[4]
-
Issue 3: My compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound through the stationary phase.[2][8]
-
Solution: Gradually and systematically increase the polarity of your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to 8:2, then 7:3, and so on, while carefully monitoring the fractions by TLC.[2]
Issue 4: My compound is eluting immediately with the solvent front.
-
Cause: The eluent is too polar, causing the compound to have a very high affinity for the mobile phase and little to no retention on the stationary phase.[5][8]
-
Solution: Decrease the polarity of the eluent. Use a higher proportion of the non-polar solvent (e.g., hexanes) in your mixture. Always confirm with TLC first to ensure you are targeting an appropriate Rf value (ideally 0.2-0.3).[6][7]
Issue 5: I suspect my product is decomposing on the column.
-
Cause: The acidic nature of silica gel can degrade sensitive compounds.[4][8]
-
Solution:
-
Deactivate the Silica: Use an eluent containing triethylamine as described in Issue 1.[4]
-
Switch to Alumina: Use neutral or basic alumina as the stationary phase.[4]
-
Work Quickly: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible (flash chromatography is preferred over gravity chromatography).[4][9] Running the column in a cold room may also help reduce the rate of decomposition.[4]
-
Data Presentation
Table 1: Mobile Phase Selection Guide for Quinoline Derivatives
| Solvent System | Ratio (Non-polar:Polar) | Typical Rf Range | Notes |
| Ethyl Acetate / Hexane | 1:3 | ~0.3-0.5 | A common starting point for many quinoline derivatives.[1] |
| Ethyl Acetate / Hexane | 7:3 | ~0.6 | This system is more polar and may be suitable for more functionalized quinolines.[1] |
| Dichloromethane / Diethyl Ether | 9:1 to 6:1 | ~0.3-0.6 | An alternative system that can offer different selectivity.[3] |
| Petroleum Ether / Ethyl Acetate | 4:1 | ~0.2-0.4 | Good for separating closely related impurities in bromoquinolines.[2] |
Note: Optimal ratios and Rf values should always be determined empirically using TLC for the specific crude material being purified.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general method for purifying crude this compound.
1. Materials and Preparation:
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
TLC plates, collection tubes, column, air/nitrogen source
2. Eluent Selection:
-
Dissolve a small amount of the crude material and spot it on a TLC plate.
-
Develop several plates using different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system where the desired product has an Rf of 0.2-0.3.[5]
-
If tailing is observed, add 0.5-1% triethylamine to the chosen eluent mixture.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[10]
-
Wash the column with 2-3 column volumes of the eluent.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent itself).[10] Carefully pipette the solution onto the top of the silica bed.[10]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[10] Carefully add this powder to the top of the packed column.[2]
5. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air or nitrogen pressure to the top of the column to begin elution at a steady drip rate.
-
Collect fractions of equal volume in test tubes.
-
If a gradient elution is needed, start with the least polar solvent mixture and gradually increase the polarity.
6. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.[9]
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. columbia.edu [columbia.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Bromination of 8-Methoxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 8-methoxyquinoline. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of 8-methoxyquinoline, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 5-bromo-8-methoxyquinoline | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Loss of product during work-up and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Ensure the reaction is stirred for a sufficient duration (e.g., 2 days at ambient temperature).[1] - Maintain the recommended reaction temperature. For some protocols, this is ambient temperature.[1] - Use a reliable brominating agent such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS). - Optimize the purification step, for example, by using a short alumina column.[1] |
| Formation of a significant amount of 5,7-dibromo-8-methoxyquinoline | - Excess of the brominating agent. - Reaction temperature is too high, promoting further bromination. | - Carefully control the stoichiometry of the brominating agent. Use of ~1.1 equivalents of bromine has been shown to favor the mono-bromo product.[1] - Avoid using a large excess of the brominating agent. One study reported that an excess of molecular bromine led to a 50:50 mixture of mono- and di-bromo products. - Perform the reaction at ambient or lower temperatures to improve selectivity. |
| Presence of other unidentified side products | - Use of harsh reaction conditions (e.g., strong acids). - Potential for demethylation of the methoxy group. | - Employ milder reaction conditions. For instance, bromination with molecular bromine in dichloromethane at ambient temperature has been shown to be highly selective for the 5-bromo product.[1] - If using NBS in sulfuric acid, be aware that this can lead to a mixture of products. Consider alternative, less harsh methods. - While less common for this specific substrate, be aware of potential demethylation to form 8-hydroxyquinoline derivatives, especially under harsh acidic or high-temperature conditions. |
| Difficulty in separating the desired product from side products | - Similar polarities of the mono- and di-brominated products. | - Utilize efficient chromatographic techniques. A short alumina column has been reported to be effective for purification.[1] - Monitor the separation closely by TLC to ensure clean fractions are collected. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the monobromination of 8-methoxyquinoline?
The primary product of the monobromination of 8-methoxyquinoline is this compound.[1] The methoxy group at the 8-position directs the electrophilic substitution to the 5-position of the quinoline ring.
Q2: What is the most common side product in this reaction?
The most common side product is 5,7-dibromo-8-methoxyquinoline, which results from the over-bromination of the starting material. This is more likely to occur when an excess of the brominating agent is used.
Q3: How can I minimize the formation of the dibromo side product?
To minimize the formation of 5,7-dibromo-8-methoxyquinoline, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess (around 1.1 equivalents) of molecular bromine has been shown to provide a high yield of the desired 5-bromo product while minimizing the formation of the dibromo derivative.[1]
Q4: Can other isomers, such as 7-bromo-8-methoxyquinoline, be formed?
While the 5-bromo isomer is the major product due to the directing effect of the 8-methoxy group, the formation of other isomers is possible, though typically in much smaller amounts under optimized conditions. The reaction conditions, particularly the choice of solvent and brominating agent, can influence the regioselectivity.
Q5: Is it possible for the methoxy group to be cleaved during bromination?
While not a commonly reported side reaction for 8-methoxyquinoline itself under standard bromination conditions, demethylation to form the corresponding 8-hydroxyquinoline derivative is a potential side reaction, especially under harsh acidic conditions or at elevated temperatures. An unexpected conversion of a methoxy group to a hydroxyl group has been observed during the bromination of a related trimethoxyquinoline derivative.
Quantitative Data Summary
The following table summarizes the yields of products obtained under different experimental conditions for the bromination of 8-methoxyquinoline and related compounds.
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature | Product(s) | Yield (%) |
| 8-Methoxyquinoline | Br₂ (1.1) | Dichloromethane | Ambient | This compound | 92 |
| 8-Methoxyquinoline | Br₂ (excess) | Not specified | Not specified | This compound & 5,7-Dibromo-8-methoxyquinoline | 50:50 ratio |
| 8-Methoxyquinoline | NBS (2) | 93% Sulfuric Acid | Not specified | This compound, 5,7-Dibromo-8-methoxyquinoline, and other unwanted brominated products | 10% (5-bromo), 30% (5,7-dibromo) |
| 8-Methoxyquinoline | NBS (3) | 93% Sulfuric Acid | Not specified | 5,7-Dibromo-8-methoxyquinoline (major product) | 57 |
Experimental Protocols
Protocol for the Selective Synthesis of this compound
This protocol is adapted from a study that reported a high yield of the desired mono-brominated product.[1]
Materials:
-
8-Methoxyquinoline
-
Molecular Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Alumina for column chromatography
-
Ethyl Acetate (AcOEt)
-
Hexane
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 equivalent) in distilled dichloromethane in a round-bottom flask.
-
Prepare a solution of molecular bromine (1.1 equivalents) in dichloromethane.
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature in the dark.
-
Stir the reaction mixture for 2 days. Monitor the reaction progress by TLC.
-
Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).
-
Evaporate the solvent from the collected fractions to obtain the purified this compound.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
The following diagram illustrates a logical workflow for troubleshooting unexpected side products in the bromination of 8-methoxyquinoline.
Caption: Troubleshooting workflow for side reactions.
Signaling Pathway of Electrophilic Bromination
This diagram illustrates the general mechanism of electrophilic aromatic substitution for the bromination of 8-methoxyquinoline.
Caption: Mechanism of electrophilic bromination.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize C-N cross-coupling experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summaries to enhance the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is resulting in a low or no yield. What are the most common causes?
A1: Low or no yield in a Buchwald-Hartwig amination can be attributed to several factors.[1] The primary culprits often include:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the palladium precursor, or it may have decomposed due to exposure to air. Using a pre-catalyst can often provide more reliable results.[2]
-
Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific aryl halide and amine coupling partners. Bulky, electron-rich ligands are generally preferred.[1]
-
Suboptimal Base: The base's strength and solubility are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases may be necessary for sensitive substrates.[1][2]
-
Poor Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene and dioxane are commonly used, but screening may be necessary.[2][3]
-
Insufficient Temperature: Many Buchwald-Hartwig reactions require heating, typically between 80-110 °C, to proceed at an efficient rate.[1][4]
-
Presence of Water or Oxygen: The catalytic cycle is sensitive to both water and oxygen. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[2][5]
Q2: I am observing a significant amount of hydrodehalogenation (reduction of the C-X bond). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[2] To minimize this:
-
Optimize the Base: Using a weaker or less sterically hindered base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), can sometimes reduce this side reaction.[2]
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions; therefore, running the reaction at the lowest effective temperature is advisable.[2]
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different phosphine ligands can identify one that favors the desired amination pathway.[2]
Q3: How do I select the appropriate ligand for my specific substrates?
A3: Ligand selection is critical for a successful reaction. The optimal ligand is highly dependent on the amine and aryl halide.[6][7]
-
For primary aliphatic and cyclic amines: Bulky biarylphosphine ligands like XPhos and RuPhos are often effective.[8]
-
For sterically hindered amines: More specialized ligands may be required.[6]
-
For heteroaryl amines: These can be challenging substrates, and ligand screening is often necessary to achieve good yields.[6]
-
For aryl chlorides: Due to the stronger C-Cl bond, more electron-rich and bulky ligands are typically required to facilitate oxidative addition.[9]
A good starting point is to consult the literature for similar substrate pairings. However, empirical screening of a small panel of ligands is often the most effective approach to identify the optimal choice for a novel transformation.[10][11]
Q4: What is the recommended palladium source, and should I use a pre-catalyst?
A4: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[6] However, these require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[6] Pre-catalysts, such as G3 or G4 palladacycles, are often preferred because they readily form the active LPd(0) catalyst upon exposure to a base, leading to more reproducible results and often requiring lower catalyst loadings.[2][6]
Troubleshooting Guide
This guide addresses common issues encountered during Buchwald-Hartwig amination reactions.
| Issue | Potential Cause | Troubleshooting Step |
| Low or No Conversion | 1. Inactive Catalyst: Catalyst degradation due to air/moisture exposure. | - Ensure all reagents and solvents are anhydrous and degassed.[5]- Use a glovebox or Schlenk line for reaction setup.[12]- Consider using a more stable pre-catalyst.[2] |
| 2. Inappropriate Ligand: The ligand is not suitable for the specific substrate combination. | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[1][8] | |
| 3. Incorrect Base: The base may be too weak or insoluble. | - For aryl chlorides or less reactive bromides, switch to a stronger base like NaOtBu or LHMDS.[1]- Ensure the base is anhydrous and of high purity. | |
| 4. Low Reaction Temperature: The reaction is too slow at the current temperature. | - Cautiously increase the reaction temperature in 10-20 °C increments.[2] | |
| 5. Poor Solubility: Reagents are not sufficiently dissolved in the chosen solvent. | - Screen alternative solvents like dioxane, THF, or t-BuOH to improve solubility.[2][6] | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Base is too strong or sterically hindered. | - Switch to a weaker or less hindered base (e.g., Cs₂CO₃, K₃PO₄).[2] |
| 2. Reaction temperature is too high. | - Attempt the reaction at a lower temperature.[2] | |
| 3. Ligand promotes the side reaction. | - Screen a different class of phosphine ligands.[2] | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst is not stable under the reaction conditions for extended periods. | - Try a different, more robust ligand or pre-catalyst.- A lower reaction temperature may improve catalyst longevity. |
| 2. Inhibitory Species: A product or byproduct is inhibiting the catalyst. | - Aryl iodides can generate iodide ions that may inhibit the catalyst.[6][13]- Consider using a different aryl halide if possible. |
Quantitative Data Summary
The following tables provide typical starting points for reaction optimization.
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Substrates | Notes |
| NaOtBu | ~19 | Aryl chlorides, bromides, and triflates | Strong, commonly used base. Can be incompatible with base-sensitive functional groups.[2][6] |
| LHMDS | ~26 | Aryl halides with base-sensitive groups | Very strong, non-nucleophilic base.[13] |
| K₃PO₄ | ~12.3 | Substrates with base-sensitive functional groups | Weaker inorganic base, may require higher temperatures.[2][13] |
| Cs₂CO₃ | ~10.2 | Substrates with highly base-sensitive groups | Weaker inorganic base, often requires higher temperatures or more active catalysts.[2][13] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Boiling Point (°C) | Properties | Notes |
| Toluene | 111 | Nonpolar, aprotic | A very common and effective solvent.[2][14] |
| 1,4-Dioxane | 101 | Polar, aprotic, coordinating | Also widely used, but should be used with caution due to peroxide formation.[2][14] |
| THF | 66 | Polar, aprotic, coordinating | Can be used, but may sometimes result in lower yields compared to toluene or dioxane.[2] |
| t-BuOH | 82 | Polar, protic | Sometimes used, particularly with alkoxide bases. |
Table 3: Typical Reaction Parameters
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol % | Higher loadings may be needed for challenging substrates.[6] |
| Ligand:Palladium Ratio | 1:1 to 2:1 | For monodentate ligands, a 2:1 ratio is common. For pre-catalysts, a 1:1 ratio is often sufficient. |
| Base Equivalents | 1.2 - 2.0 eq. | An excess of base is generally required. |
| Temperature | 80 - 120 °C | Substrate dependent; lower temperatures are preferred to minimize side reactions.[4] |
| Concentration | 0.1 - 1.0 M |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure and should be optimized for specific substrates.[12]
Materials:
-
Aryl halide (1.0 eq.)
-
Amine (1.1 - 1.2 eq.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.5 M)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or oven-dried vial with a stir bar
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium pre-catalyst, base, aryl halide, and a stir bar to a dry Schlenk flask or vial. If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand.
-
Addition of Reagents: Add the amine to the flask. If the amine is a solid, it can be added with the other solids. If it is a liquid, add it via syringe.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
-
Reaction Conditions: Seal the flask or vial and remove it from the glovebox. Place the reaction in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C).
-
Monitoring the Reaction: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 5-Bromo-8-Methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 5-bromo-8-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities include unreacted 8-methoxyquinoline, and over-brominated products such as 5,7-dibromo-8-methoxyquinoline.[1][2] The formation of di-brominated impurities is more likely when an excess of the brominating agent is used.[2]
Q2: Which purification techniques are most effective for isolating this compound?
A2: Column chromatography is a highly effective method for separating this compound from common impurities.[1][3] Recrystallization can also be employed, particularly if the crude product is relatively pure and a suitable solvent system is identified.[1][4]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an essential technique for monitoring the purification process.[1][5] By spotting the crude mixture, collected fractions, and a pure standard (if available) on a TLC plate, you can effectively track the separation of the desired product from impurities.
Q4: What are some recommended solvent systems for column chromatography of this compound?
A4: Based on literature for this compound and similar compounds, effective solvent systems for column chromatography (typically with a silica gel or alumina stationary phase) include mixtures of ethyl acetate and hexane, or dichloromethane and ethyl acetate.[1][3][6][7] A common starting point is a 1:3 mixture of ethyl acetate and hexane.[1][3]
Q5: The crude product is a brown solid. Is this normal, and will purification remove the color?
A5: It is common for the crude product of the bromination of 8-methoxyquinoline to be a brown solid.[1] Purification by column chromatography or recrystallization should yield a light-yellow or white solid.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation during column chromatography | - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was not packed properly.- Sample was overloaded on the column. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product.- Ensure the column is packed uniformly to avoid channeling.- Use an appropriate amount of crude material for the column size. As a general rule, use a 30:1 to 100:1 ratio of stationary phase to crude product by weight. |
| Presence of di-brominated impurity (5,7-dibromo-8-methoxyquinoline) in the final product | - Excess brominating agent was used during the synthesis.- Incomplete separation from the desired product. | - Carefully control the stoichiometry of the brominating agent (e.g., bromine or NBS) during the synthesis. Do not use a large excess.[2]- Employ a less polar eluent system during column chromatography to improve separation, as the di-brominated product is typically less polar than the mono-brominated product.- Consider recrystallization if there is a suitable solvent that selectively crystallizes the desired product. |
| Low yield after purification | - Loss of product during multiple purification steps.- The desired product is co-eluting with an impurity.- Decomposition of the product on the stationary phase. | - Minimize the number of transfer steps.- Optimize the chromatography conditions to achieve baseline separation.- For sensitive compounds, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or working at lower temperatures.[8] |
| Unreacted starting material (8-methoxyquinoline) present in the final product | - The bromination reaction did not go to completion.- Inefficient separation during purification. | - Ensure the reaction is complete by monitoring with TLC before workup.- Use a suitable gradient elution during column chromatography, starting with a non-polar solvent to elute the less polar impurities first. |
Quantitative Data Summary
| Purification Method | Stationary Phase | Eluent System | Reported Yield | Reference |
| Column Chromatography | Alumina | Ethyl Acetate/Hexane (1:3) | 92% | [1][3] |
| Recrystallization | Ethanol | - | 94% (for a related compound) | [1] |
| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane (7:3) | 64% (for a related derivative) | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes a general method for purifying crude this compound using column chromatography over alumina.[1][3]
Materials:
-
Crude this compound
-
Alumina (activated, neutral)
-
Ethyl Acetate (AcOEt)
-
Hexane
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Preparation: Prepare a 1:3 mixture of ethyl acetate and hexane.
-
Column Packing:
-
Prepare a slurry of alumina in hexane.
-
Carefully pour the slurry into a vertical glass column with the stopcock closed.
-
Allow the alumina to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the top of the alumina.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of alumina to the dissolved crude product.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the alumina.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the 1:3 ethyl acetate/hexane eluent to the top of the column.
-
Apply gentle pressure to the top of the column (if necessary) to begin elution.
-
Collect fractions in separate test tubes.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
References
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. columbia.edu [columbia.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dehalogenation of 5-bromo-8-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 5-bromo-8-methoxyquinoline during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom at the 5-position of this compound is replaced by a hydrogen atom, leading to the formation of 8-methoxyquinoline. This byproduct reduces the yield of the desired coupled product and complicates the purification process. N-heterocyclic halides, like quinolines, can be particularly susceptible to this side reaction.[1]
Q2: What are the primary causes of dehalogenation in palladium-catalyzed reactions involving this compound?
A2: Dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[2] Several factors can contribute to the formation of these species and promote dehalogenation:
-
High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.
-
Choice of Base: Strong bases, especially alkoxides, can act as hydride sources or promote pathways that lead to Pd-H formation.[1]
-
Solvent Selection: Protic solvents, such as alcohols, can serve as a source of hydrides.[1][2]
-
Ligand Properties: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[3]
-
Presence of Water: While often necessary for Suzuki couplings, excessive water can be a proton source leading to dehalogenation.[1]
Q3: Are certain types of cross-coupling reactions more prone to dehalogenation with this compound?
A3: While dehalogenation can occur in various palladium-catalyzed reactions, its likelihood can be influenced by the specific reaction conditions required for each coupling type. For instance, reactions that necessitate higher temperatures or stronger bases may exhibit a greater propensity for this side reaction. The key is to carefully optimize the conditions for each specific transformation (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, etc.) to favor the desired coupling over dehalogenation.
Troubleshooting Guides
This section provides a structured approach to troubleshoot and minimize dehalogenation when working with this compound in common palladium-catalyzed cross-coupling reactions.
Issue: Significant formation of 8-methoxyquinoline byproduct detected.
The presence of the dehalogenated product, 8-methoxyquinoline, can be confirmed by analytical techniques such as TLC (as a new, less polar spot), GC-MS (peak corresponding to the molecular weight of 8-methoxyquinoline), and 1H NMR (appearance of a proton signal at the 5-position of the quinoline ring).[3]
References
Technical Support Center: Regioselective Synthesis of Bromoquinolines
Welcome to the technical support center for the regioselective synthesis of bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the regioselective synthesis of bromoquinolines?
A1: Researchers frequently encounter several key challenges:
-
Poor Regioselectivity: Direct bromination of the quinoline ring often leads to a mixture of isomers, particularly the 5- and 8-bromoquinolines, due to the directing effects of the nitrogen atom.[1] Achieving substitution at other positions, such as C3, can be difficult.[2][3]
-
Over-bromination: The reaction can be aggressive, leading to the formation of di- or even poly-brominated products, which complicates purification.[2][4]
-
Side Reactions and Byproduct Formation: Harsh reaction conditions can lead to the formation of tar-like polymeric materials and other unwanted byproducts.[2]
-
Purification Difficulties: Separating the desired bromoquinoline isomer from starting materials, other isomers, and byproducts can be challenging due to similar polarities and potential compound instability on standard silica gel.[2][5]
Q2: How can I improve the regioselectivity of direct quinoline bromination?
A2: Achieving high regioselectivity in direct bromination requires careful control of reaction conditions. Here are several strategies:
-
Choice of Brominating Agent: While molecular bromine (Br₂) is common, it can be aggressive.[2] Milder reagents like N-Bromosuccinimide (NBS) can offer better control and selectivity.[2][6]
-
Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and favor the formation of a specific isomer.[2] Conversely, high-temperature gas-phase bromination (at 300°C) has been reported to favor the formation of 3-bromoquinoline.[1][7]
-
Solvent and Acid Conditions: The choice of solvent and the use of strong acids can significantly influence the position of bromination. For instance, bromination in concentrated sulfuric acid can direct the substitution to the 5- and 8-positions.[8]
-
Substituent Effects: The presence of activating or deactivating groups on the quinoline ring will strongly influence the position of bromination.[9][10]
Q3: My desired bromoquinoline derivative is decomposing on the silica gel column during purification. What can I do?
A3: Decomposition on silica gel is a common issue, often due to the acidic nature of the stationary phase.[2] Consider the following solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution, such as a solvent system containing a small amount of triethylamine (~0.1-1%), to neutralize its acidity.[2]
-
Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral or basic alumina.[2][5]
-
Reverse-Phase Chromatography: If applicable to your compound's polarity, reverse-phase chromatography (C18) can be a suitable alternative.[2]
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column and a faster flow rate to reduce the time your compound spends on the column.[2]
Q4: I am struggling to separate my desired bromoquinoline from other isomers. How can I improve the separation?
A4: Isomeric separation is often challenging due to similar physical properties.[5] To improve resolution:
-
Optimize Chromatographic Conditions: Use a long chromatography column and a shallow solvent gradient to enhance separation.[5] Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent with the best selectivity.[2]
-
Alternative Purification Techniques: Consider recrystallization, as subtle differences in solubility between isomers can sometimes be exploited for effective purification.[5]
Troubleshooting Guides
Issue 1: Low Yield in Direct C-H Bromination
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature or reaction time if starting material persists. |
| Product Degradation | Harsh reaction conditions (e.g., high temperature, strong acid) can degrade the product.[2] Attempt the reaction under milder conditions, such as using a less reactive brominating agent or a lower temperature. |
| Sub-optimal Reagent Stoichiometry | Carefully control the stoichiometry of the brominating agent. Using no more than 1.0 to 1.1 equivalents can help prevent over-bromination and the formation of unwanted byproducts.[2] |
| Poor Regioselectivity | The desired isomer may be forming in low amounts along with other isomers. Re-evaluate the reaction conditions (solvent, temperature, catalyst) to favor the desired regioisomer.[11] |
Issue 2: Formation of Multiple Products (Isomers and/or Poly-brominated Species)
| Possible Cause | Troubleshooting Steps |
| Aggressive Brominating Agent | Switch from molecular bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS) to gain better control over the reaction.[2] |
| High Reaction Temperature | Lower the reaction temperature to reduce the reaction rate and improve selectivity.[2] |
| Incorrect Stoichiometry | Use a precise amount of the brominating agent (ideally 1.0 equivalent for mono-bromination) to minimize the formation of di- and poly-brominated products.[2] |
| Electronic Effects of the Quinoline Core | The inherent electronic properties of the quinoline ring direct bromination to specific positions (typically C5 and C8). To achieve bromination at other positions, consider alternative synthetic strategies such as building the quinoline ring with the bromine atom already in place or using transition-metal-catalyzed C-H functionalization.[1][3] |
Data Presentation
Table 1: Comparison of Methods for Regioselective C5-Halogenation of N-(quinolin-8-yl)acetamide
| Entry | Halogenating Agent (equiv.) | Solvent | Time | Yield (%) |
| 1 | TCCA (0.36) | Acetonitrile | 15 min | 97 (C5-Cl) |
| 2 | TBCA (0.36) | Acetonitrile | 30 min | 98 (C5-Br) |
| 3 | TICA (0.36) | Acetonitrile | 6 h | 95 (C5-I) |
| Data adapted from a study on metal-free, regioselective C-H halogenation.[12] | ||||
| TCCA: Trichloroisocyanuric acid, TBCA: Tribromoisocyanuric acid, TICA: Triiodoisocyanuric acid. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoquinoline via Formal [4+2] Cycloaddition
This method offers high regioselectivity for the 3-position.[3][13]
-
Under an argon atmosphere, add the arylmethyl azide (1.0 equiv) to a round-bottom flask containing dry dichloroethane (DCE).
-
Add trifluoromethanesulfonic acid (TfOH) (1.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.
-
Dissolve the crude intermediate in EtOAc and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv) to facilitate aromatization.
-
Stir until the reaction is complete (monitor by TLC), then purify the crude product by column chromatography to yield the 3-bromoquinoline.
Protocol 2: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides
This protocol is effective for functionalization at the C2 position.[14]
-
To an oven-dried Schlenk tube, add quinoline N-oxide (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (5 mol%).
-
Add K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis of 3-bromoquinolines via [4+2] cycloaddition.
Caption: Logical workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-bromo-8-methoxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-bromo-8-methoxyquinoline, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and direct method is the electrophilic bromination of 8-methoxyquinoline. This typically involves using a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or dichloromethane.[1][2] The precursor, 8-methoxyquinoline, is commonly synthesized from 8-hydroxyquinoline.[3][4]
Q2: What are the critical parameters to control during the bromination reaction to ensure high yield and purity?
A2: To achieve optimal results, careful control of the following parameters is essential:
-
Stoichiometry of the Brominating Agent: Using a slight excess, but not a large excess, of the brominating agent is crucial. An excess can lead to the formation of di-brominated byproducts.[5]
-
Reaction Temperature: Maintaining a low and consistent temperature during the addition of the brominating agent helps to control the reaction rate and minimize side reactions.[5]
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the point of completion and avoid prolonged reaction times that could lead to byproduct formation.[2]
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity and rate. Chlorinated solvents like dichloromethane and chloroform are commonly used.[2]
Q3: What are the common impurities and byproducts encountered in this synthesis?
A3: The most frequently observed byproduct is 5,7-dibromo-8-methoxyquinoline, which arises from over-bromination.[2][5][6] Depending on the reaction conditions, other isomeric monobrominated quinolines might also form, although the methoxy group at position 8 strongly directs bromination to the 5- and 7-positions. Unreacted 8-methoxyquinoline may also be present as an impurity if the reaction does not go to completion.
Q4: What are the recommended methods for purifying the final product, especially at a larger scale?
A4: For purification of this compound, the following methods are effective:
-
Column Chromatography: Using silica gel or alumina with a suitable eluent system (e.g., ethyl acetate/hexane) is a common laboratory-scale purification method.[2]
-
Recrystallization: This is often a more practical and scalable method for purification. Solvents such as heptane or a mixture of heptane and toluene have been used for recrystallization.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Monitor the reaction progress using TLC to ensure full consumption of the starting material. - Ensure the stoichiometry of the brominating agent is appropriate (a slight excess may be needed).[5] - Increase the reaction time if necessary, while still monitoring for byproduct formation. |
| Loss of product during workup or purification. | - During aqueous washes, ensure the pH is controlled to prevent the product from becoming water-soluble. - Optimize the solvent system for extraction to ensure complete transfer of the product to the organic layer. - For column chromatography, use an appropriate silica-to-product ratio and a well-chosen eluent system to avoid broad peaks and product loss. | |
| Presence of Significant Amounts of 5,7-dibromo-8-methoxyquinoline | Excess brominating agent used. | - Carefully control the stoichiometry of the brominating agent. Use no more than a 1.1 equivalent excess of NBS.[5] - Add the brominating agent slowly and at a controlled temperature to prevent localized areas of high concentration. |
| Reaction temperature too high. | - Maintain a low reaction temperature, for instance, by using an ice bath during the addition of the brominating agent. | |
| Difficulty in Removing Unreacted 8-methoxyquinoline | Insufficient amount of brominating agent. | - Ensure a slight excess of the brominating agent is used to drive the reaction to completion. |
| Poor separation during purification. | - Optimize the eluent system for column chromatography to achieve better separation between the product and the starting material. A gradient elution might be necessary. - If recrystallization is used, try different solvent systems to find one where the starting material is significantly more soluble than the product at low temperatures. | |
| Reaction is Sluggish or Does Not Proceed | Poor quality of reagents. | - Use freshly opened or purified reagents. N-bromosuccinimide should be recrystallized if it appears discolored. - Ensure solvents are anhydrous if the reaction is sensitive to moisture. |
| Inadequate mixing, especially at a larger scale. | - Use appropriate mechanical stirring to ensure the reaction mixture is homogeneous. |
Experimental Protocols
Synthesis of 8-methoxyquinoline (Precursor)
This protocol is adapted from the methylation of 8-hydroxyquinoline.[4]
-
Reaction Setup: To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).
-
Reaction: Reflux the reaction mixture for 24 hours.
-
Workup: Allow the mixture to cool to room temperature. Filter off the solid potassium carbonate.
-
Purification: Remove the acetone under reduced pressure. The resulting crude product can be purified by column chromatography to yield 8-methoxyquinoline.
Synthesis of this compound
This protocol is based on the direct bromination of 8-methoxyquinoline.[2]
-
Reaction Setup: Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (15 mL) in a flask protected from light.
-
Addition of Bromine: Prepare a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform. Add this solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature.
-
Reaction: Stir the reaction mixture in the dark for 2 days. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the solution under reduced pressure. Purify the crude material by passing it through a short alumina column, eluting with ethyl acetate/hexane (1:3). Evaporation of the solvent should yield this compound as a brown solid.
| Parameter | Value | Reference |
| Starting Material | 8-methoxyquinoline | [2] |
| Brominating Agent | Molecular Bromine (Br₂) | [2] |
| Solvent | Dichloromethane / Chloroform | [2] |
| Stoichiometry (Br₂) | 1.1 equivalents | [2] |
| Reaction Time | 2 days | [2] |
| Temperature | Ambient | [2] |
| Yield | ~92% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. nnpub.org [nnpub.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of 5-Bromo-8-Methoxyquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5-bromo-8-methoxyquinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurity is the over-brominated product, 5,7-dibromo-8-methoxyquinoline. Depending on the synthetic route, unreacted starting materials or other regioisomers of the monobrominated product could also be present.[1] Direct bromination of 8-methoxyquinoline can sometimes lead to a mixture of mono- and di-bromo derivatives.[1]
Q2: My 1H NMR spectrum shows more aromatic signals than expected for my purified this compound. What could be the reason?
A2: The presence of additional aromatic signals strongly suggests the presence of impurities. The most likely candidate is 5,7-dibromo-8-methoxyquinoline, which will have its own distinct set of aromatic protons. It is also possible that residual starting material (8-methoxyquinoline) or another isomeric product is present. A comparison of the chemical shifts and coupling constants with reference data for the expected product and potential impurities is necessary for identification.
Q3: The mass spectrum of my compound shows a pair of peaks of almost equal intensity for the molecular ion. Is this normal?
A3: Yes, this is a characteristic feature of compounds containing a single bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a roughly 1:1 intensity ratio, separated by 2 m/z units. This isotopic pattern is a key indicator for the successful incorporation of one bromine atom into your molecule.
Troubleshooting Guides
NMR Spectroscopy
Problem: Ambiguous or overlapping signals in the aromatic region of the ¹H NMR spectrum.
Possible Causes and Solutions:
-
Presence of Impurities: The most common impurity, 5,7-dibromo-8-methoxyquinoline, will exhibit a simpler aromatic proton pattern. Specifically, the singlet for H-6 in the dibromo compound can help distinguish it from the desired product.
-
Poor Signal Resolution: If the signals are broad or poorly resolved, this could be due to sample concentration, solvent choice, or instrument shimming.
-
Recommendation: Try acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) to induce different chemical shifts. Ensure your sample is adequately dissolved and not too concentrated. Re-shimming the instrument may also improve resolution.
-
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts
The following table provides a comparison of the experimental ¹H and ¹³C NMR spectral data for this compound and the common impurity, 5,7-dibromo-8-methoxyquinoline, in CDCl₃.
| Assignment | This compound | 5,7-Dibromo-8-methoxyquinoline |
| ¹H NMR (δ, ppm) | ||
| H-2 | 8.95 (dd, J = 4.2, 1.6 Hz)[2] | 9.00 (dd, J = 3.2, 1.6 Hz)[3] |
| H-3 | 7.55 (dd, J = 8.5, 4.2 Hz)[2] | 7.58 (dd, J = 8.4, 3.2 Hz)[3] |
| H-4 | 8.50 (dd, J = 8.6, 1.6 Hz)[2] | 8.52 (dd, J = 8.0, 1.6 Hz)[3] |
| H-6 | 7.73 (d, J = 8.4 Hz)[2] | 8.02 (s)[3] |
| H-7 | 6.94 (d, J = 8.4 Hz)[2] | - |
| OCH₃ | 4.09 (s)[2] | 4.19 (s)[3] |
| ¹³C NMR (δ, ppm) | ||
| C-2 | 149.88[2] | 150.9[3] |
| C-3 | 122.93[2] | 122.5[3] |
| C-4 | 135.76[2] | 136.1[3] |
| C-4a | 128.34[2] | 128.3[3] |
| C-5 | 112.02[2] | 116.3[3] |
| C-6 | 130.23[2] | 133.7[3] |
| C-7 | 108.29[2] | 116.5[3] |
| C-8 | 155.35[2] | 153.3[3] |
| C-8a | 140.94[2] | 143.8[3] |
| OCH₃ | 56.33[2] | 62.1[3] |
Experimental Protocol: ¹H NMR Spectroscopy
A general protocol for acquiring a ¹H NMR spectrum of a this compound derivative is as follows:
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Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
-
Spectrum Acquisition:
-
Use a standard single-pulse experiment.
-
Set appropriate parameters, including spectral width, acquisition time, and relaxation delay.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Apply baseline correction.
-
Calibrate the spectrum using the TMS signal.
-
Troubleshooting Workflow for NMR Analysis
Mass Spectrometry
Problem: Difficulty in identifying the molecular ion peak or interpreting the fragmentation pattern.
Possible Causes and Solutions:
-
Isotopic Pattern of Bromine: Remember that any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
-
Fragmentation of the Quinoline Ring: The quinoline ring is relatively stable. Fragmentation may involve the loss of the methoxy group (CH₃O•), followed by the loss of carbon monoxide (CO). The bromine atom may also be lost as a radical (Br•).
Quantitative Data: Isotopic Abundance
| Isotope | Natural Abundance (%) |
| ⁷⁹Br | ~50.7 |
| ⁸¹Br | ~49.3 |
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance at each m/z value.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Pay close attention to the isotopic patterns for bromine.
Decision Tree for Mass Spectrum Interpretation
General Experimental Workflow for Compound Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of a novel compound like a this compound derivative.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-bromo-8-methoxyquinoline. It serves as a practical resource for the structural elucidation and purity assessment of this and related quinoline derivatives, which are significant scaffolds in medicinal chemistry.[1][2] This document presents a comparison with a structurally similar compound, discusses alternative analytical techniques, and provides detailed experimental protocols.
¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the proton and carbon-13 NMR spectral data for this compound, compiled from independent studies. These datasets provide a reliable reference for the assignment of chemical shifts and coupling constants.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |
| H-2 | 8.95 | dd | 4.2, 1.6 | [3] |
| H-4 | 8.50 | dd | 8.6, 1.6 | [3] |
| H-6 | 7.73 | d | 8.4 | [3] |
| H-3 | 7.55 | dd | 8.5, 4.2 | [3] |
| H-7 | 6.94 | d | 8.4 | [3] |
| -OCH₃ | 4.09 | s | - | [3] |
| H-2 | 8.89-8.91 | dd | 4.0, 1.2 | [2] |
| H-4 | 8.43 | dd | 8.4, 1.6 | [2] |
| H-6 | 7.66 | d | 8.4 | [2] |
| H-3 | 7.49 | dd | 8.4, 4.0 | [2] |
| H-7 | 6.87 | d | 8.4 | [2] |
| -OCH₃ | 4.04 | s | - | [2] |
Spectra were recorded in Chloroform-d on a 400 MHz spectrometer.[2][3]
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |
| C-8 | 155.35 | [3] |
| C-2 | 149.88 | [3] |
| C-8a | 140.94 | [3] |
| C-4 | 135.76 | [3] |
| C-6 | 130.23 | [3] |
| C-4a | 128.34 | [3] |
| C-3 | 122.93 | [3] |
| C-5 | 112.02 | [3] |
| C-7 | 108.29 | [3] |
| -OCH₃ | 56.33 | [3] |
| C-8 | 152.2 | [2] |
| C-2 | 149.7 | [2] |
| C-8a | 140.8 | [2] |
| C-4 | 135.5 | [2] |
| C-6 | 130.0 | [2] |
| C-4a | 128.1 | [2] |
| C-3 | 122.8 | [2] |
| C-5 | 111.8 | [2] |
| C-7 | 108.1 | [2] |
| -OCH₃ | 56.2 | [2] |
Spectra were recorded in Chloroform-d on a 100 or 101 MHz spectrometer.[2][3]
Comparative Analysis
To contextualize the NMR data of this compound, a comparison with a related compound, 8-bromo-5-methoxyquinoline, is presented. This comparison highlights the influence of substituent positioning on the electronic environment of the quinoline ring system.
Table 3: Comparison of ¹H NMR Data for this compound and 8-bromo-5-methoxyquinoline
| Proton Assignment | This compound (δ, ppm) | 8-bromo-5-methoxyquinoline (δ, ppm) |
| H-2 | 8.95 | 9.05 |
| H-4 | 8.50 | 8.60 |
| H-3 | 7.55 | 7.45 |
| Aromatic H's | 7.73 (H-6), 6.94 (H-7) | 7.93, 6.75 |
| -OCH₃ | 4.09 | 4.00 |
Data for 8-bromo-5-methoxyquinoline is from a study by Guchhait et al.
Table 4: Comparison of ¹³C NMR Data for this compound and 8-bromo-5-methoxyquinoline
| Carbon Assignment | This compound (δ, ppm) | 8-bromo-5-methoxyquinoline (δ, ppm) |
| C-8 | 155.35 | 114.92 |
| C-5 | 112.02 | 155.15 |
| C-2 | 149.88 | 151.60 |
| C-4 | 135.76 | 132.72 |
| -OCH₃ | 56.33 | 56.10 |
The comparison reveals significant differences in the chemical shifts, particularly for the protons and carbons in the substituted ring, directly reflecting the change in the positions of the bromo and methoxy groups.
Alternative Analytical Techniques
While NMR spectroscopy is unparalleled for detailed structural elucidation, other techniques provide complementary information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass-to-charge ratio. For this compound (C₁₀H₈BrNO), the expected monoisotopic mass would be approximately 236.979 g/mol .
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups. For this compound, one would expect to observe C-H stretching vibrations from the aromatic ring and the methoxy group, C=C and C=N stretching vibrations from the quinoline core, and C-O stretching from the methoxy ether linkage.[2]
Experimental Protocols
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][3][4]
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.[5]
3. ¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
4. ¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain the final spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
A Comparative Guide to the Reactivity of 5-Bromoquinoline and 8-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and materials science, quinoline and its derivatives are fundamental scaffolds for the design of novel functional molecules. The strategic functionalization of the quinoline ring system, often accomplished through cross-coupling reactions, is a cornerstone of modern synthetic chemistry. Among the various halogenated quinolines utilized as precursors, 5-bromoquinoline and 8-bromoquinoline are two of the most common isomers. Understanding their relative reactivity in key synthetic transformations is crucial for efficient reaction design and optimization. This guide provides an objective comparison of the reactivity of 5-bromoquinoline and 8-bromoquinoline, supported by available experimental data and detailed experimental protocols.
Factors Influencing Reactivity: A Theoretical Overview
The reactivity of 5-bromoquinoline and 8-bromoquinoline in transition metal-catalyzed cross-coupling reactions is primarily governed by a combination of electronic and steric effects.
Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the quinoline ring system deactivates the entire aromatic system towards electrophilic attack but activates it for nucleophilic aromatic substitution. In the context of palladium-catalyzed cross-coupling reactions, the electron density at the carbon-bromine bond influences the rate-determining oxidative addition step. While both isomers are influenced by the nitrogen atom, the proximity and orientation of the nitrogen lone pair relative to the bromine substituent can lead to subtle differences in electronic properties.
Steric Effects: The steric environment around the carbon-bromine bond is a critical determinant of reactivity. The 8-position in quinoline is significantly more sterically hindered due to its proximity to the peri-hydrogen at the 1-position and the nitrogen atom of the pyridine ring. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially leading to slower reaction rates or lower yields compared to the less hindered 5-position.
Comparative Reactivity in Key Cross-Coupling Reactions
Palladium-Catalyzed Direct Heteroarylation
Direct heteroarylation, a type of C-H activation/C-C bond-forming reaction, has been successfully applied to 8-bromoquinoline. Experimental data shows that 8-bromoquinoline can be coupled with various heteroarenes in moderate to high yields.
| Heteroarene Coupling Partner | Product | Yield (%) | Reference |
| 2-Ethyl-4-methylthiazole | 8-(2-Ethyl-4-methylthiazol-5-yl)quinoline | 58 | [1][2] |
| Thiophene-2-carbonitrile | 5-(Quinolin-8-yl)thiophene-2-carbonitrile | 81 | [1][2] |
| 2-Acetylthiophene | 1-(5-(Quinolin-8-yl)thiophen-2-yl)ethan-1-one | 53 | [1][2] |
No direct comparative data for the direct heteroarylation of 5-bromoquinoline under the same conditions was found.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Studies on a derivative of 5-bromoquinoline, 5-bromo-8-(benzyloxy)quinoline, demonstrate its successful coupling with various secondary amines in high yields.
| Amine Coupling Partner | Ligand | Temperature (°C) | Time | Yield (%) | Reference |
| N-methylaniline | JohnPhos (L3) | 110-120 | 30 min | 93 (90 isolated) | |
| 3-Methoxy-N-methylaniline | JohnPhos (L3) | 140-150 | 6 h | 89 (crude) | |
| Diphenylamine | JohnPhos (L3) | 150 | 24 h | 82 (isolated) |
No direct comparative data for the Buchwald-Hartwig amination of 8-bromoquinoline under the same conditions was found.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. Available data, although not from a single comparative study, allows for a qualitative assessment of the reactivity of 5- and 8-bromoquinoline.
| Bromoquinoline Isomer | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromoquinoline | Various amines | CuI | K₂CO₃ | DMF | 120 | 24 | Moderate to good |
| 8-Bromoquinoline | Thiophenol | CuI / Phenanthroline | K₂CO₃ | DMF | 110 | 12 | 78 |
This limited data suggests that both isomers are viable substrates for Ullmann-type reactions. The "moderate to good" yield for 5-bromoquinoline with amines suggests reasonable reactivity, while the specific 78% yield for 8-bromoquinoline with thiophenol under slightly milder conditions indicates it is also a competent substrate, despite the potential for steric hindrance.
Discussion and Reactivity Trends
Based on the available data and theoretical considerations, the following trends in reactivity can be inferred:
-
Steric Hindrance is a Key Factor: The greater steric hindrance around the 8-position of the quinoline ring is expected to play a significant role in transition metal-catalyzed reactions. This is particularly true for reactions involving bulky catalysts and ligands, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This steric impediment can lead to slower reaction rates and potentially lower yields for 8-bromoquinoline compared to its 5-bromo counterpart.
-
Electronic Effects: While both positions are influenced by the electron-withdrawing nature of the quinoline nitrogen, the electronic environment at the 5-position is generally considered less complex than at the 8-position, which is subject to peri-interactions.
-
Reaction-Type Dependency: The relative reactivity of the two isomers may also depend on the specific reaction mechanism. For instance, in reactions where coordination of the quinoline nitrogen to the metal center is a key step, the proximity of the bromine in the 8-position could either be beneficial (chelation-assisted) or detrimental (steric clash), depending on the geometry of the transition state.
Experimental Protocols
General Procedure for Palladium-Catalyzed Direct Heteroarylation of 8-Bromoquinoline
This protocol is adapted from the work of Doucet and co-workers.[1][2]
Materials:
-
8-Bromoquinoline
-
Heteroarene (2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Cesium acetate (CsOAc, 2 equivalents)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a Schlenk tube, combine 8-bromoquinoline (1 mmol), the heteroarene (2 mmol), cesium acetate (2 mmol), and palladium(II) acetate (0.02 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous DMAc (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 5-Bromo-8-(benzyloxy)quinoline
This protocol is based on the work of Omar and Hormi.
Materials:
-
5-Bromo-8-(benzyloxy)quinoline
-
Amine (1.25 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
JohnPhos (L3, 10 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.25 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromo-8-(benzyloxy)quinoline (1 mmol), sodium tert-butoxide (1.25 mmol), palladium(II) acetate (0.05 mmol), and JohnPhos (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL) and the amine (1.25 mmol) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110-150 °C) for the specified time (30 minutes to 24 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Conclusion
References
A Comparative Guide to the Synthesis and Validation of 5-Bromo-8-Methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 5-bromo-8-methoxyquinoline, a valuable intermediate in pharmaceutical research. Detailed experimental protocols, validation data using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and a comparative analysis of alternative methods are presented to aid in the selection of the most suitable synthetic strategy.
Primary Synthesis: Direct Bromination of 8-Methoxyquinoline
The most direct and high-yielding reported method for the synthesis of this compound is the electrophilic bromination of 8-methoxyquinoline. This method is favored for its operational simplicity and the selective formation of the desired product.
Experimental Protocol
A solution of bromine (1.1 equivalents) in chloroform is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled dichloromethane over 10 minutes in the dark at ambient temperature.[1] The reaction mixture is stirred for 2 days, and the progress is monitored by TLC.[1] Upon completion, the organic layer is washed with a 5% sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1] The crude product is then purified by column chromatography.[1]
Performance Metrics
| Parameter | Value | Reference |
| Yield | 92% | [2][3] |
| Purity | High (after column chromatography) | [2][3] |
| Reaction Time | 2 days | [2][3] |
Experimental Workflow: Direct Bromination
Caption: Workflow for the synthesis of this compound via direct bromination.
Validation of Synthesis
The successful synthesis of this compound is confirmed through TLC and NMR analysis.
Thin-Layer Chromatography (TLC)
TLC is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.
| Parameter | Value |
| Stationary Phase | Alumina |
| Mobile Phase | 1:3 Ethyl Acetate : Hexane |
| Visualization | UV light |
| Expected Rf | ~0.5 (Estimated for optimal separation) |
Note: The exact Rf value can vary depending on the specific TLC plate, chamber saturation, and temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation of the synthesized product.
¹H NMR (400 MHz, CDCl₃) [2][3]
| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |
| 8.89 - 8.91 | dd | J₂₃= 4.0, J₂₄= 1.2 | H-2 |
| 8.43 | dd | J₄₃= 8.4, J₄₂= 1.6 | H-4 |
| 7.66 | d | J₆₇= 8.4 | H-6 |
| 7.49 | dd | J₃₂= 4.0, J₃₄= 8.4 | H-3 |
| 6.87 | d | J₇₆= 8.4 | H-7 |
| 4.04 | s | - | OCH₃ |
¹³C NMR (100 MHz, CDCl₃) [2][3]
| Chemical Shift (δ/ppm) | Assignment |
| 152.2 | C-8a |
| 149.7 | C-2 |
| 140.8 | C-8 |
| 135.5 | C-4 |
| 130.0 | C-6 |
| 128.1 | C-4a |
| 122.8 | C-3 |
| 111.8 | C-5 |
| 108.1 | C-7 |
| 56.2 | OCH₃ |
Alternative Synthesis Routes
While direct bromination is a highly effective method, other classical quinoline syntheses can be adapted to produce this compound or its precursors. These methods may be advantageous in specific research contexts, such as the generation of diverse analogues.
Skraup Synthesis
The Skraup synthesis is a powerful method for constructing the quinoline ring system from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[3][4][5] To synthesize a bromo-methoxy substituted quinoline, the corresponding substituted aniline would be used as the starting material.
Illustrative Protocol (Synthesis of 6-Methoxy-8-nitroquinoline):
A mixture of 3-nitro-4-aminoanisole, arsenic pentoxide, and glycerol is heated.[6] Concentrated sulfuric acid is added dropwise while maintaining the temperature.[6] The reaction is heated for several hours, then cooled, diluted with water, and neutralized with ammonium hydroxide to precipitate the product, which is then recrystallized.[6]
Comparison with Direct Bromination:
| Feature | Direct Bromination | Skraup Synthesis |
| Starting Material | 8-Methoxyquinoline | Substituted Aniline |
| Reaction Conditions | Mild (ambient temperature) | Harsh (high temperature, strong acid) |
| Reagents | Bromine, Chloroform, Dichloromethane | Glycerol, Sulfuric Acid, Oxidizing Agent |
| Yield | High (92%) | Variable, often moderate |
| Scope | Specific for bromination | Broad, for quinoline ring formation |
Logical Relationship: Skraup Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. benchchem.com [benchchem.com]
- 6. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-Bromo-8-Methoxyquinoline and Its Analogs
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a detailed molecular fingerprint essential for identification, characterization, and quality control. This guide offers a comparative analysis of the mass spectrometric behavior of 5-bromo-8-methoxyquinoline alongside two structurally related alternatives: 5-bromoquinoline and 8-methoxyquinoline. By presenting key fragmentation data and detailed experimental protocols, this document serves as a practical resource for laboratories engaged in the analysis of quinoline derivatives.
Comparative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities observed or predicted for this compound and its analogs under electron ionization (EI) mass spectrometry. The data for 5-bromoquinoline and 8-methoxyquinoline are based on documented fragmentation patterns and spectral databases. The data for the target compound, this compound, is a projection based on the fragmentation behavior of the two alternatives.
| m/z | Predicted Relative Intensity (%) for this compound | Observed/Predicted Relative Intensity (%) for 5-Bromoquinoline | Observed Relative Intensity (%) for 8-Methoxyquinoline | Putative Fragment Identity |
| 237/239 | Major | - | - | [M]⁺ (Molecular Ion) |
| 208/210 | - | Major | - | [M]⁺ (Molecular Ion) |
| 159 | - | - | Major | [M]⁺ (Molecular Ion) |
| 222/224 | Moderate | - | - | [M-CH₃]⁺ |
| 158 | Minor | - | - | [M-Br]⁺ |
| 129 | - | - | Major | [M-CH₂O]⁺ |
| 128 | - | Major | - | [M-Br]⁺ |
| 102 | Minor | Minor | Moderate | [C₈H₆]⁺ |
| 101 | Minor | Minor | - | [M-Br-HCN]⁺ |
Note: The presence of bromine (Br) isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic peaks (M and M+2) with an approximate 1:1 intensity ratio.
Deciphering the Fragmentation Patterns
The fragmentation of these quinoline derivatives under electron ionization provides valuable structural information. For 5-bromoquinoline , the mass spectrum is expected to be dominated by the molecular ion peaks at m/z 208 and 210 due to the bromine isotopes. A significant fragment at m/z 128 corresponds to the loss of the bromine atom, a common fragmentation pathway for halogenated aromatic compounds.[1] Further fragmentation may involve the loss of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation of the quinoline scaffold.
In the case of 8-methoxyquinoline , the molecular ion is observed at m/z 159. The fragmentation is characterized by the loss of a methyl radical (•CH₃) to form a stable ion at m/z 144, followed by the loss of a carbon monoxide (CO) molecule to yield an ion at m/z 116. Another prominent fragmentation pathway involves the loss of formaldehyde (CH₂O), leading to a peak at m/z 129.[2]
For the target compound, This compound , the fragmentation pattern is predicted to be a composite of the behaviors of the two analogs. The molecular ion peak is expected at m/z 237 and 239. Key fragmentation pathways would likely include the loss of a methyl radical to yield ions at m/z 222 and 224, and the loss of the bromine atom to produce an ion at m/z 158.
Experimental Protocols
A robust and reproducible experimental protocol is critical for obtaining high-quality mass spectrometry data. The following is a generalized Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound and its analogs.
1. Sample Preparation
-
Standard Solutions: Prepare stock solutions of the analytical standards (this compound, 5-bromoquinoline, and 8-methoxyquinoline) in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Matrix: For analysis of samples in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction and clean-up procedures such as liquid-liquid extraction or solid-phase extraction should be employed to minimize matrix interference.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector and a capillary column is recommended.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of these compounds.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 300.
-
Data Acquisition: Full scan mode.
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key steps in the mass spectrometry analysis of quinoline derivatives.
Caption: Experimental workflow for GC-MS analysis.
References
A Comparative Guide to the Bromination of 8-Methoxyquinoline: Molecular Bromine vs. N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common brominating agents, molecular bromine (Br₂) and N-Bromosuccinimide (NBS), for the electrophilic substitution of 8-methoxyquinoline. The choice of brominating agent and reaction conditions is critical in directing the regioselectivity of the bromination, leading to the desired 5-bromo- or 5,7-dibromo-8-methoxyquinoline products, which are valuable intermediates in medicinal chemistry. This document summarizes key experimental data, provides detailed protocols, and visualizes the reaction pathways to aid in the selection of the most suitable method for your synthetic needs.
Data Presentation
The following table summarizes the quantitative data for the bromination of 8-methoxyquinoline using molecular bromine and N-Bromosuccinimide under various conditions.
| Brominating Agent | Stoichiometry (eq.) | Solvent | Temperature | Reaction Time | Product(s) | Yield (%) | Reference |
| Molecular Bromine (Br₂) ** | 1.1 | Dichloromethane/Chloroform | Room Temp. | 48 h | 5-Bromo-8-methoxyquinoline | 92% | [1] |
| Molecular Bromine (Br₂) ** | >2.0 (excess) | Dichloromethane/Chloroform | Room Temp. | Not Specified | This compound & 5,7-Dibromo-8-methoxyquinoline (50:50 mixture) | Not Specified | [1] |
| N-Bromosuccinimide (NBS) | 2.0 | 93% Sulfuric Acid | Not Specified | Not Specified | This compound, 5,7-Dibromo-8-methoxyquinoline, and other byproducts | 10% (5-bromo), 30% (5,7-dibromo) | [1] |
| N-Bromosuccinimide (NBS) | 3.0 | 93% Sulfuric Acid | Not Specified | Not Specified | 5,7-Dibromo-8-methoxyquinoline (major) and other byproducts | 57% (5,7-dibromo) | [1] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for the bromination of 8-methoxyquinoline and the logical relationship between the choice of brominating agent and the resulting product distribution.
General workflow for the bromination of 8-methoxyquinoline.
Regioselectivity based on brominating agent and stoichiometry.
Experimental Protocols
Bromination with Molecular Bromine (Br₂) for this compound[1]
Materials:
-
8-Methoxyquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Alumina for column chromatography
-
Ethyl Acetate (EtOAc) and Hexane for elution
Procedure:
-
Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL).
-
In a separate flask, prepare a solution of bromine (2.7 mmol, 1.1 eq) in chloroform.
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature in the dark.
-
Stir the reaction mixture for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with 5% aqueous NaHCO₃ solution (3 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by passing it through a short alumina column, eluting with an ethyl acetate/hexane mixture (1:3).
-
Evaporate the solvent to obtain this compound as a brown solid (92% yield).
Bromination with Molecular Bromine (Br₂) for 5,7-Dibromo-8-methoxyquinoline
Note: Direct bromination of 8-methoxyquinoline with excess molecular bromine leads to a mixture of 5-bromo and 5,7-dibromo derivatives.[1] A more selective method involves the bromination of this compound or the methylation of 5,7-dibromo-8-hydroxyquinoline.
Bromination with N-Bromosuccinimide (NBS) in Sulfuric Acid[1]
Materials:
-
8-Methoxyquinoline
-
N-Bromosuccinimide (NBS)
-
93% Sulfuric Acid (H₂SO₄)
Procedure:
-
Dissolve 1 equivalent of 8-methoxyquinoline in 93% sulfuric acid.
-
Add 2 to 3 equivalents of NBS to the solution.
-
The reaction is stirred, although the specific temperature and time were not detailed in the available literature.
-
Work-up of the reaction mixture is required to isolate the products.
Note: This procedure is reported to be complicated by the formation of side products.[1] With 2 equivalents of NBS, a mixture containing this compound (10% yield) and 5,7-dibromo-8-methoxyquinoline (30% yield) was obtained along with other unwanted brominated products.[1] Using 3 equivalents of NBS resulted in 5,7-dibromo-8-methoxyquinoline as the major product with a 57% yield.[1]
Discussion
The experimental data clearly indicates that molecular bromine is the superior reagent for the selective monobromination of 8-methoxyquinoline at the C-5 position. By carefully controlling the stoichiometry (using approximately 1.1 equivalents of Br₂), a high yield (92%) of this compound can be achieved with excellent regioselectivity.[1] However, the use of excess molecular bromine leads to a loss of selectivity, resulting in a mixture of mono- and di-brominated products.[1]
In contrast, the use of N-Bromosuccinimide in concentrated sulfuric acid for the bromination of 8-methoxyquinoline appears to be less efficient and selective. The reaction yields a mixture of products, and even with an excess of NBS, the yield of the desired dibrominated product is moderate and accompanied by byproducts.[1] The strongly acidic conditions may also not be suitable for substrates with acid-labile functional groups.
For researchers aiming to synthesize this compound, the use of molecular bromine in a chlorinated solvent at room temperature is the recommended and more reliable method based on the available literature. For the synthesis of 5,7-dibromo-8-methoxyquinoline, a stepwise approach starting from this compound or methylation of 5,7-dibromo-8-hydroxyquinoline would likely provide a cleaner product profile than direct di-bromination with either reagent. Further investigation into milder conditions for NBS bromination of 8-methoxyquinoline, for instance using acetonitrile as a solvent which has shown to be effective for other activated aromatic systems, could be a subject for future research to develop a more selective NBS-based protocol.
References
Unveiling the Structural Nuances: A Comparative Guide to the X-ray Crystallographic Data of 5-Bromo-8-Methoxyquinoline Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides an unparalleled atomic-level view, offering critical insights into structure-activity relationships. This guide presents a comparative analysis of the X-ray crystallographic data of 5-bromo-8-methoxyquinoline derivatives and related halogenated quinolines, offering a valuable resource for rational drug design and chemical synthesis.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for selected bromo-methoxyquinoline derivatives. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement parameters.
| Parameter | 4-Bromo-8-methoxyquinoline[1] | 8-Bromo-2-methylquinoline[2] |
| Empirical Formula | C₁₀H₈BrNO | C₁₀H₈BrN |
| Formula Weight | 238.08 | 222.08 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 5.1615 (1) | 5.0440 (17) |
| b (Å) | 12.1337 (6) | 13.467 (4) |
| c (Å) | 14.2436 (7) | 13.391 (4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 97.678 (4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 892.05 (6) | 901.4 (5) |
| Z | 4 | 4 |
| Temperature (K) | 150 (1) | 291 |
| Radiation | Mo Kα | Mo Kα |
| Reflections collected | 6134 | 4668 |
| Independent reflections | 2026 | 1765 |
| R(int) | 0.035 | 0.156 |
| Final R indices [I > 2σ(I)] | R1 = 0.028, wR2 = 0.059 | R1 = 0.071, wR2 = 0.195 |
Experimental Protocols
The determination of the crystal structures presented in this guide involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis of this compound
A common synthetic route to this compound involves the direct bromination of 8-methoxyquinoline.[3]
Materials:
-
8-methoxyquinoline
-
Bromine
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of bromine in chloroform is added dropwise to a solution of 8-methoxyquinoline in dichloromethane in the dark at ambient temperature.[3]
-
The reaction mixture is stirred for an extended period, typically 2 days, and the progress is monitored by thin-layer chromatography.[3]
-
Upon completion, the organic layer is washed with a 5% sodium bicarbonate solution and dried over sodium sulfate.[3]
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.[3]
Single-Crystal X-ray Diffraction
The following is a generalized protocol for single-crystal X-ray diffraction of quinoline derivatives.[1][4][5]
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected using a diffractometer, commonly equipped with a Mo Kα radiation source.
-
The crystal is maintained at a constant temperature, often 150 K or 291 K, during data collection.[1][2]
-
A series of diffraction images are collected as the crystal is rotated.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares on F².
Visualizing the Experimental Workflow
The process from chemical synthesis to the final crystallographic structure can be visualized as a clear workflow.
Caption: A generalized experimental workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.
Biological Context and Signaling Pathways
Quinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. Several studies have suggested that the anticancer effects of certain quinoline derivatives may be attributed to their ability to inhibit protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in many types of cancer, promoting tumor growth and resistance to therapy. The development of inhibitors targeting components of this pathway is a major focus of cancer drug discovery. The quinoline scaffold serves as a valuable pharmacophore for the design of such inhibitors.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for quinoline-based anticancer agents.
References
The Biological Activity of 5-Bromo-8-Methoxyquinoline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of quinoline derivatives is paramount for the rational design of new therapeutic agents. This guide provides a comparative analysis of the biological activity of 5-bromo-8-methoxyquinoline and other key quinoline analogues, supported by available experimental data and detailed methodologies.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The introduction of various substituents onto the quinoline ring can significantly modulate its pharmacological profile. This guide focuses on the impact of bromine and methoxy group substitutions, with a particular emphasis on this compound, by comparing its activity with other relevant quinoline derivatives.
Comparative Analysis of Biological Activity
The biological activity of quinoline derivatives is significantly influenced by the nature and position of their substituents. Halogenation, particularly bromination, and the presence of a methoxy group can alter the compound's lipophilicity, electronic properties, and ability to interact with biological targets.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.[1][2]
While specific quantitative anticancer data for this compound is not extensively reported in the available literature, studies on structurally related brominated and methoxy-substituted quinolines provide valuable insights into its potential activity. For instance, highly brominated methoxyquinolines have shown potent inhibitory effects against various cancer cell lines. A notable example is 3,5,6,7-tetrabromo-8-methoxyquinoline , which has been synthesized and characterized for its antiproliferative activity.[3]
In a comparative context, 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) has been investigated for its anticancer potential.[4] The presence of the hydroxyl group at position 8, in conjunction with bromine atoms, is often associated with enhanced biological activity, partly due to its metal-chelating properties.[4]
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (rat glioblastoma) | 15.4 | 5-FU | 240.8 |
| HeLa (human cervical cancer) | 26.4 | 5-FU | 258.3 | |
| HT29 (human colon adenocarcinoma) | 15.0 | 5-FU | 249.1 | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 (rat glioblastoma) | - | 5-FU | - |
| HeLa (human cervical cancer) | - | 5-FU | - | |
| HT29 (human colon adenocarcinoma) | - | 5-FU | - |
Note: Specific IC50 values for compound 7 were not provided in the source, but it was reported to have significant inhibitory effects.[3] 5-FU (5-Fluorouracil) is a commonly used chemotherapy drug.
The data suggests that polysubstitution with bromine and the presence of a hydroxyl or methoxy group at position 8 are critical for potent anticancer activity.
Antimicrobial Activity
Quinolines are well-established antimicrobial agents. The introduction of a bromine atom can enhance the antimicrobial properties of the quinoline nucleus. A compound referred to as "bromoquinol" has demonstrated broad-spectrum antifungal activity.[5][6][7] This compound was found to be more potent at inhibiting fungal growth compared to mammalian cell lines.[5]
A study comparing 8-methoxyquinoline and 5-nitro-8-methoxyquinoline revealed that 8-methoxyquinoline exhibited strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species. It also showed potent antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi, and its activity was greater than that of 5-nitro-8-methoxyquinoline.[8] This suggests that the methoxy group at position 8 is beneficial for antimicrobial activity, and the addition of a nitro group at position 5 may reduce this activity.
| Compound | Organism | MIC (µM) |
| Bromoquinol | Aspergillus fumigatus | - |
| Candida albicans | - | |
| Bacterial strains | 12.5 or 25 | |
| 8-Methoxyquinoline | Aspergillus flavus | Strong activity |
| Aspergillus niger | Strong activity | |
| Trichophyton spp. | Strong activity | |
| Bacillus subtilis | Strong activity | |
| Salmonella spp. | Strong activity | |
| Salmonella typhi | Strong activity | |
| 5-Nitro-8-methoxyquinoline | Fungal and bacterial strains | Less active than 8-methoxyquinoline |
Note: Specific MIC values for bromoquinol against fungal strains and for 8-methoxyquinoline were not provided in a quantitative format in the cited sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of these quinoline derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, other quinoline derivatives) and incubated for a further 48 to 72 hours.[10]
-
MTT Addition: After the incubation period, 10 µL of MTT stock solution (5 mg/mL in PBS) is added to each well.[9] The plates are then incubated for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent such as DMSO is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[10]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13][14]
-
Inoculum Preparation: A standardized bacterial or fungal inoculum (approximately 5 x 10^5 CFU/mL) is prepared.[15]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[15]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14][15]
Signaling Pathways and Mechanisms of Action
Quinoline derivatives can exert their biological effects through various signaling pathways. In cancer, they are known to induce apoptosis, or programmed cell death, and interfere with cell cycle progression.
One of the proposed mechanisms for the anticancer activity of quinoline derivatives involves the induction of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.
Below is a generalized diagram illustrating a potential apoptosis induction pathway that could be triggered by a quinoline derivative.
Caption: A simplified diagram of a potential apoptosis induction pathway by a quinoline derivative.
The experimental workflow for assessing the cytotoxicity of these compounds typically follows a standardized procedure.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tau.ac.il [tau.ac.il]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-8-Methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical sciences. For a key intermediate like 5-bromo-8-methoxyquinoline, which holds potential in medicinal chemistry and materials science, ensuring its purity is paramount to prevent the introduction of confounding variables in subsequent applications. This guide provides an objective comparison of the primary analytical techniques used to determine the purity of synthesized this compound, supported by experimental protocols and data.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and often complementary methods for purity determination.[1] Each technique offers distinct advantages and is suited for detecting different types of impurities.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, coupled with mass-based detection. | Intrinsic quantitative nature of NMR where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[2][3] |
| Primary Use | Quantifying the main component and non-volatile or thermally labile impurities. | Identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts. | Determining the absolute purity of the main component without the need for a specific reference standard of the analyte itself.[2] |
| Typical Purity Results | >98% | Identification of trace volatile impurities. | >99% (absolute purity) |
| Key Advantages | - High resolution and sensitivity for a wide range of compounds.[4] - Well-established and robust methodology. - Applicable to non-volatile and thermally unstable compounds.[1] | - Excellent for separating complex mixtures of volatile compounds. - High sensitivity and specificity for impurity identification through mass spectra.[4] | - Provides structural confirmation of the main compound and impurities. - Non-destructive technique.[2] - Highly accurate and precise.[2] |
| Limitations | - May require method development for optimal separation. - Not suitable for very volatile impurities. | - Limited to thermally stable and volatile compounds.[1] - Potential for sample degradation at high temperatures. | - Lower sensitivity compared to chromatographic methods. - Can be affected by overlapping signals from impurities.[2] |
| Common Impurities Detected | - Unreacted starting materials (e.g., 8-methoxyquinoline). - Isomeric byproducts (e.g., 7-bromo-8-methoxyquinoline). - Di-substituted products (e.g., 5,7-dibromo-8-methoxyquinoline).[5] | - Residual solvents from synthesis and purification (e.g., chloroform, dichloromethane, ethyl acetate, hexane).[5] | - Any proton-containing impurity present in sufficient quantity. |
Experimental Protocols
Accurate and reproducible purity assessment is contingent on well-defined experimental methodologies. The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and the anticipated impurity profile of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 60% A, hold for 1 minute.
-
Ramp to 20% A over 10 minutes.
-
Hold at 20% A for 2 minutes.
-
Return to 60% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1), 1 µL injection volume.
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-450
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides an absolute purity value by comparing the integral of a signal from the analyte with that of a certified internal standard.[2]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualizing the Workflow and Relationships
To better understand the process of assessing the purity of synthesized this compound, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical techniques.
References
A Comparative Guide to Catalytic Cross-Coupling Reactions with 5-Bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
The functionalization of quinoline scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, 5-bromo-8-methoxyquinoline serves as a versatile building block, amenable to a variety of palladium-catalyzed cross-coupling reactions to introduce diverse molecular fragments. This guide provides an objective comparison of several prominent catalytic systems for the cross-coupling of this compound, supported by available experimental data from the literature.
Performance Comparison of Catalytic Systems
The choice of catalytic system is paramount for achieving optimal yields and reaction efficiency in the derivatization of this compound. Below is a summary of key performance indicators for various cross-coupling reactions based on literature precedents with this compound and closely related analogs.
| Cross-Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Pd(OAc)₂ (5 mol%) | JohnPhos (L1) | NaOt-Bu | Toluene | 110-120 | 24 | Incomplete Conv. | [1][2] |
| Pd(OAc)₂ (5 mol%) | TTBP (L2) | NaOt-Bu | Toluene | 110-120 | 24 | 95 | [1][2] | |
| Pd(OAc)₂ (5 mol%) | DTBNpP (L3) | NaOt-Bu | Toluene | 150 | 0.5 | 98 | [1][2] | |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | High (Typical) | [3] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | DMF | 80 | 4-6 | High (Typical) | [4] |
| Negishi Coupling | Pd-PEPPSI-iPent | - | - | THF/DMA | rt | 8 | High (Typical) | [5] |
| Heck Coupling | Pd(OAc)₂ | - | K₂CO₃ | DMA | 140 | 24-40 | Moderate-Good | [6] |
Note: Data for Suzuki, Sonogashira, Negishi, and Heck couplings are based on protocols for structurally similar aryl bromides and serve as a strong starting point for optimization with this compound.
Reaction Workflows and Catalytic Cycles
Understanding the underlying mechanisms and experimental workflows is crucial for successful implementation and troubleshooting of cross-coupling reactions.
Experimental Workflow: A Generalized Approach
A general workflow for palladium-catalyzed cross-coupling reactions is depicted below. Specific details for each reaction type are provided in the experimental protocols section.
Caption: Generalized experimental workflow for cross-coupling reactions.
Catalytic Cycles
The catalytic cycles for the Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira, and Heck reactions share common fundamental steps: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.
Caption: Simplified catalytic cycles for common cross-coupling reactions.
Detailed Experimental Protocols
The following protocols are based on literature procedures for this compound or closely related substrates and serve as a starting point for reaction optimization.
Buchwald-Hartwig Amination
This protocol is adapted from the successful amination of 5-bromo-8-benzyloxyquinoline with secondary anilines.[1][2]
-
Reagents:
-
This compound (1.0 mmol)
-
Amine (e.g., N-methylaniline) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Di-tert-butylneopentylphosphine (DTBNpP, 0.10 mmol, 10 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, DTBNpP, and NaOt-Bu.
-
Add the this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 150 °C with vigorous stirring for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Suzuki-Miyaura Coupling
This protocol is a general starting point based on the coupling of similar heteroaryl bromides.[3]
-
Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (4 mL) and Water (0.4 mL)
-
-
Procedure:
-
In a reaction vessel, combine this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with argon.
-
Add the degassed toluene and water mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Follow a standard aqueous work-up and purification by column chromatography.
-
Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of aryl bromides.[4]
-
Reagents:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To a flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to 80 °C and stir for 4-6 hours.
-
After cooling, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
-
Conclusion
The choice of catalytic system for the cross-coupling of this compound is highly dependent on the desired transformation. For C-N bond formation, the Buchwald-Hartwig amination with sterically demanding phosphine ligands like DTBNpP has been shown to be highly effective, affording excellent yields in short reaction times. For C-C bond formation, the Suzuki-Miyaura, Sonogashira, and Negishi couplings offer robust and versatile methods for introducing aryl, alkynyl, and alkyl/aryl groups, respectively. The Heck reaction provides a means for olefination. The provided protocols, based on successful examples with similar substrates, offer a solid foundation for researchers to develop optimized conditions for their specific synthetic targets. Careful consideration of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity in these powerful synthetic transformations.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic routes to 5-bromo-8-methoxyquinoline, a key intermediate in medicinal chemistry and materials science. The primary focus of this document is to present objective performance comparisons of various synthetic methodologies, supported by experimental data and detailed protocols.
Introduction
This compound serves as a crucial building block for the synthesis of a wide range of biologically active compounds and functional materials. The strategic placement of the bromo and methoxy groups on the quinoline scaffold allows for diverse downstream functionalization. Consequently, efficient and selective synthesis of this intermediate is of significant interest. This guide will focus on the most direct and commonly employed synthetic strategy: the electrophilic bromination of 8-methoxyquinoline.
Primary Synthetic Route: Direct Bromination of 8-Methoxyquinoline
The most prevalent and regioselective method for the synthesis of this compound is the direct bromination of 8-methoxyquinoline using molecular bromine.[1] The electron-donating nature of the methoxy group at the C8 position directs the electrophilic substitution primarily to the C5 position of the quinoline ring.[1]
A solution of bromine (1.1 equivalents) in chloroform is added dropwise to a solution of 8-methoxyquinoline (1.0 equivalent) in distilled dichloromethane over a period of 10 minutes in the dark at ambient temperature. The reaction mixture is then stirred for 2 days. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is washed three times with a 5% aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (1:3). Evaporation of the solvent yields this compound as a brown solid.[1][2]
| Parameter | Value | Reference |
| Yield | 92% | [1][2] |
| Melting Point | 80-82 °C | [1] |
| Starting Material | 8-methoxyquinoline | [1][2] |
| Brominating Agent | Molecular Bromine (Br₂) | [1][2] |
| Solvent | Dichloromethane (CH₂Cl₂) / Chloroform (CHCl₃) | [1][2] |
| Reaction Time | 2 days | [1][2] |
| Reaction Temperature | Ambient | [1][2] |
| Purity | Not explicitly stated, but purification is performed. |
Table 1: Quantitative data for the direct bromination of 8-methoxyquinoline.
The bromination of 8-methoxyquinoline demonstrates high regioselectivity, yielding the 5-bromo isomer as the sole product under the specified conditions.[1] This is a significant advantage as it simplifies the purification process and maximizes the yield of the desired product. It has been noted that even with an excess of molecular bromine, the formation of 5,7-dibromo-8-methoxyquinoline is not observed, further highlighting the selectivity of the reaction for the C5 position.[1]
Alternative Synthetic Considerations
While direct bromination is the most straightforward approach, alternative multi-step synthetic strategies could be envisioned, although they are not prominently featured in the reviewed literature for this specific compound. Such routes could involve the construction of the quinoline ring from precursors already containing the desired bromine and methoxy functionalities. However, these methods are generally more complex and less atom-economical compared to the direct bromination of a readily available starting material like 8-methoxyquinoline.
Logical Workflow of the Primary Synthetic Route
The following diagram illustrates the key steps and components involved in the primary synthetic route to this compound.
Figure 1: Synthetic workflow for this compound.
Conclusion
The direct bromination of 8-methoxyquinoline stands out as a highly efficient and regioselective method for the synthesis of this compound. The high yield, mild reaction conditions, and straightforward purification make it the preferred route for researchers and chemists in the field. The detailed protocol and quantitative data provided in this guide offer a solid foundation for the reproducible synthesis of this valuable chemical intermediate.
References
A Comparative Guide to the Synthesis of 5-Substituted 8-Methoxyquinolines: An Evaluation of Alternative Precursors
The 5-substituted 8-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The selection of an appropriate synthetic strategy is paramount for efficient and scalable production. This guide provides a comparative analysis of three primary synthetic routes, each starting from a different precursor, to furnish researchers, scientists, and drug development professionals with the data to make informed decisions.
Comparison of Synthetic Routes
The choice of precursor significantly impacts the overall efficiency, cost, and regioselectivity of the synthesis of 5-substituted 8-methoxyquinolines. This guide evaluates three common starting materials: 8-hydroxyquinoline, substituted anilines (via Skraup or Doebner-von Miller reactions), and 2-bromo-5-methoxyaniline.
| Parameter | Route 1: From 8-Hydroxyquinoline | Route 2: From Substituted Anilines | Route 3: From 2-Bromo-5-methoxyaniline |
| Starting Material | 8-Hydroxyquinoline | m-Anisidine or other substituted anilines | 2-Bromo-5-methoxyaniline |
| Key Reactions | O-methylation, Electrophilic substitution (e.g., nitration) | Skraup or Doebner-von Miller reaction | Cyclization with a 1,3-dicarbonyl equivalent |
| Typical Overall Yield | ~55% (for 5-nitro-8-methoxyquinoline)[1] | Variable, often moderate. Can be 65-76% in related syntheses. | Data not readily available in comparative literature |
| Regioselectivity | High for the 5-position due to directing effects. | Can be poor; often yields a mixture of 5- and 7-substituted isomers.[2] | Potentially high, depending on the cyclization strategy. |
| Number of Steps | 2 steps to a 5-substituted product. | 1 step for the core structure, but may require separation of isomers. | Multi-step synthesis. |
| Scalability | Generally good; reactions are well-established. | Can be challenging due to vigorous reaction conditions (Skraup).[3] | Potentially scalable, but may involve more complex procedures. |
| Advantages | Readily available and relatively inexpensive starting material. High regioselectivity. Well-documented procedures. | Can introduce a variety of substituents on the pyridine ring. | Offers a different disconnection approach. |
| Disadvantages | Limited to electrophilic substitution at the 5-position. | Harsh reaction conditions (strong acids, high temperatures).[3] Formation of isomeric mixtures requires purification.[2] | Starting material may be more expensive. Fewer literature examples for direct comparison. |
Synthetic Pathway Diagrams
The following diagrams illustrate the conceptual workflows for the three major synthetic routes to 5-substituted 8-methoxyquinolines.
Experimental Protocols
Route 1: Synthesis of 5-Nitro-8-methoxyquinoline from 8-Hydroxyquinoline
Step 1: O-Methylation of 8-Hydroxyquinoline to 8-Methoxyquinoline
-
Materials: 8-Hydroxyquinoline, methyl iodide, potassium carbonate, acetone.
-
Procedure: To a solution of 8-hydroxyquinoline in dry acetone, an excess of anhydrous potassium carbonate is added. The mixture is stirred, and methyl iodide is added dropwise. The reaction mixture is then refluxed for over 24 hours. Progress can be monitored by thin-layer chromatography (TLC). After completion, the inorganic salts are filtered off, and the acetone is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 8-methoxyquinoline.[4]
-
Yield: Approximately 71%.[1]
Step 2: Nitration of 8-Methoxyquinoline to 5-Nitro-8-methoxyquinoline
-
Materials: 8-Methoxyquinoline, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure: A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled. 8-Methoxyquinoline is added portion-wise to the cold nitrating mixture with shaking to ensure dissolution. The reaction is typically complete within 10-15 minutes. The reaction mixture is then carefully poured into cold water, leading to the precipitation of the yellow product. The precipitate is collected by vacuum filtration, dried, and can be recrystallized from methanol.
-
Yield: Approximately 77%.[1]
Route 2: Skraup Synthesis of 6-Methoxy-8-nitroquinoline (Illustrative Example)
The Skraup reaction with meta-substituted anilines to produce 5-substituted quinolines often results in isomeric mixtures that are difficult to separate. The following protocol for a related isomer highlights the general conditions.
-
Materials: 3-Nitro-4-aminoanisole, arsenic pentoxide, glycerol, concentrated sulfuric acid.
-
Procedure: A homogeneous slurry of arsenic oxide, 3-nitro-4-aminoanisole, and glycerol is prepared in a three-necked flask equipped with a mechanical stirrer. Concentrated sulfuric acid is added dropwise, causing a spontaneous temperature increase. The mixture is then carefully heated in an oil bath under reduced pressure to remove water. After the initial dehydration, more sulfuric acid is added dropwise while maintaining a specific temperature range. The reaction is heated for several hours, then cooled, diluted with water, and neutralized with concentrated ammonium hydroxide to precipitate the crude product. The product is then purified by recrystallization.
-
Yield: 65-76% for 6-methoxy-8-nitroquinoline.
Note on Regioselectivity: The Skraup reaction of m-anisidine would be expected to yield a mixture of 5-methoxyquinoline and 7-methoxyquinoline, complicating purification and reducing the effective yield of the desired 5-substituted product.[2]
Conclusion
For the synthesis of 5-substituted 8-methoxyquinolines, starting from the readily available 8-hydroxyquinoline offers a reliable and high-yielding two-step process with excellent regioselectivity for electrophilic substitution at the 5-position. While the Skraup and Doebner-von Miller reactions provide a one-pot method to the quinoline core, the use of meta-substituted anilines often leads to the formation of difficult-to-separate regioisomers, which can significantly lower the practical yield of the desired product. The route starting from 2-bromo-5-methoxyaniline presents an alternative disconnection but is less documented in the literature for direct comparison of yields and scalability. Based on the available data, the synthetic strategy commencing with 8-hydroxyquinoline is the most straightforward and efficient for accessing 5-substituted 8-methoxyquinoline derivatives.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-8-methoxyquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromo-8-methoxyquinoline, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing health risks and environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Goggles or a face shield.[1]
-
Body Protection: A laboratory coat or long-sleeved clothing.[1]
-
Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| CAS Number | 10522-47-1 | [1] |
Step-by-Step Disposal Protocol
Waste containing this compound is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[1] Attempting to neutralize or chemically treat this waste without a validated and peer-reviewed protocol is not recommended. The primary and safest method of disposal is through a certified hazardous waste management service.
Experimental Protocol: Waste Collection and Preparation for Disposal
This protocol details the procedure for collecting and preparing solid this compound waste for pickup by a hazardous waste disposal service.
-
Designate a Waste Container:
-
Select a clearly labeled, dedicated waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The container must be in good condition, with no cracks or leaks.
-
-
Label the Waste Container:
-
As soon as the waste container is designated, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name, "this compound," and its concentration or percentage if mixed with other materials. Do not use abbreviations or chemical formulas.
-
Indicate the associated hazards by checking the appropriate boxes on the label (e.g., "Irritant").
-
-
Waste Collection:
-
Carefully sweep up solid this compound waste using a dedicated brush and dustpan.[1] Avoid generating dust.
-
For residual amounts, gently wipe surfaces with a solvent-dampened cloth (e.g., with isopropanol or ethanol) and dispose of the cloth in the same hazardous waste container.
-
Place all contaminated materials, including gloves, weigh boats, and wipes, into the designated hazardous waste container.
-
-
Storage of a Hazardous Waste Container:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, secondary containment area that is well-ventilated, such as a satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safe Handling of 5-Bromo-8-methoxyquinoline: A Guide for Laboratory Professionals
Introduction
5-Bromo-8-methoxyquinoline is a chemical compound utilized in organic synthesis.[1] Due to its potential health hazards, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of this compound.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[2]
-
Eye Irritation (H319): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[2]
The signal word for this chemical is Warning .[2]
In the event of exposure, the following first aid measures should be taken immediately:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
If Swallowed: Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a long-sleeved lab coat, and closed-toe shoes. For extensive handling, impervious clothing may be necessary. | Inspect gloves before use.[4][5] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | NIOSH/MSHA or European Standard EN 136/149 approved.[2][5] |
Operational Plan for Handling
A systematic approach is crucial for the safe handling of this compound. The following workflow should be followed:
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood to ensure adequate ventilation.[6]
-
Assemble all necessary PPE as detailed in the table above. Inspect all items, particularly gloves, for any signs of damage before use.[5]
-
Gather all required materials, including the chemical container, spatulas, weighing paper, and the reaction vessel.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.[7]
-
Transfer: Gently transfer the weighed solid into the reaction vessel.
-
Dissolving: Add the appropriate solvent to the vessel and ensure it is securely capped or covered.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean the work area and any non-disposable equipment used.
-
PPE Disposal: Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[5]
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[6]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Collection:
-
All solid waste, including contaminated PPE and weighing paper, should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.
-
-
Disposal Procedures:
By adhering to these guidelines, researchers and scientists can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. fishersci.fi [fishersci.fi]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Page loading... [guidechem.com]
- 8. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
